KDOAM-25 trihydrochloride
描述
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Structure
3D Structure of Parent
属性
分子式 |
C15H28Cl3N5O2 |
|---|---|
分子量 |
416.8 g/mol |
IUPAC 名称 |
2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide;trihydrochloride |
InChI |
InChI=1S/C15H25N5O2.3ClH/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13;;;/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22);3*1H |
InChI 键 |
DXHSLCAHOGWDPM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N.Cl.Cl.Cl |
产品来源 |
United States |
Foundational & Exploratory
KDOAM-25 Trihydrochloride: A Technical Guide to its Mechanism of Action as a KDM5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KDOAM-25 trihydrochloride is a potent and highly selective small molecule inhibitor of the histone lysine demethylase 5 (KDM5) family of enzymes. These enzymes, also known as the JARID1 family, are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4), particularly the trimethylated state (H3K4me3).[1][2] Dysregulation of KDM5 activity is implicated in various cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of KDOAM-25, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.
Core Mechanism of Action: KDM5 Inhibition
KDOAM-25 exerts its biological effects through the competitive inhibition of the KDM5 family of enzymes, which includes KDM5A, KDM5B, KDM5C, and KDM5D. By binding to the active site of these demethylases, KDOAM-25 prevents the removal of methyl groups from H3K4, leading to a global increase in H3K4me3 levels, particularly at transcriptional start sites.[3] This alteration in the epigenetic landscape leads to changes in gene expression, ultimately impacting cellular processes such as proliferation, cell cycle progression, and survival.
Quantitative Inhibition Data
The inhibitory potency of KDOAM-25 against the KDM5 isoforms has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) highlight its potent and selective nature.
| Target | IC50 (nM) | Reference |
| KDM5A | 71 | |
| KDM5B | 19 | |
| KDM5C | 69 | |
| KDM5D | 69 |
In cellular assays, KDOAM-25 has been shown to reduce the viability of multiple myeloma (MM1S) cells with an IC50 of approximately 30 µM after 5-7 days of treatment.[3]
Signaling Pathway and Cellular Consequences
The inhibition of KDM5 enzymes by KDOAM-25 initiates a cascade of molecular and cellular events. The primary consequence is the accumulation of H3K4me3, a histone mark associated with active gene transcription. This leads to a global increase in histone methylation at the transcriptional start sites of various genes, altering their expression profiles.[3]
Cellular Effects
The downstream effects of KDOAM-25 treatment have been characterized in several cancer cell lines, most notably in multiple myeloma and uveal melanoma.
-
Cell Cycle Arrest: Treatment with KDOAM-25 has been observed to induce a G1 cell-cycle arrest in multiple myeloma MM1S cells. This is characterized by an increased proportion of cells in the G1 phase and a corresponding decrease in the G2 phase, without a significant increase in apoptosis.
-
Impaired Proliferation: KDOAM-25 impairs the proliferation of MM1S multiple myeloma cells.[3]
-
Overcoming Drug Resistance: In the context of uveal melanoma, KDOAM-25 has been shown to overcome resistance to MEK inhibitors by targeting KDM5B.[4] This treatment leads to an upregulation of H3K4me3 and H3K27ac, inhibiting viability and promoting cell death in MEK-inhibitor resistant cells.[4]
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of KDOAM-25.
Cell Viability Assay (CCK-8)
This assay is used to assess the effect of KDOAM-25 on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours, or up to 7 days for KDOAM-25).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blotting for Histone Modifications
This protocol is for detecting changes in global H3K4me3 levels following KDOAM-25 treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-15% gradient)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with KDOAM-25 for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after KDOAM-25 treatment.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with KDOAM-25 for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is used to confirm the direct binding of KDOAM-25 to its target protein, KDM5B.[4]
Materials:
-
Cell lysate containing the target protein (KDM5B)
-
KDOAM-25
-
Protease (e.g., thermolysin or pronase)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Prepare cell lysates from cells expressing KDM5B.
-
Aliquot the lysate into two tubes. Add KDOAM-25 to one tube (treatment) and vehicle to the other (control).
-
Incubate for a specific time to allow for binding.
-
Add a protease to both tubes to initiate limited proteolysis.
-
Incubate for a short period to allow for digestion.
-
Stop the digestion by adding SDS-PAGE sample buffer and boiling.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against KDM5B.
-
A stronger band in the KDOAM-25-treated sample compared to the control indicates that the drug protected the protein from proteolysis, confirming a direct interaction.
Microscale Thermophoresis (MST)
MST is a quantitative method to determine the binding affinity between KDOAM-25 and KDM5B.[4]
Materials:
-
Purified, fluorescently labeled KDM5B protein
-
Serial dilutions of KDOAM-25
-
MST instrument and capillaries
Protocol:
-
Prepare a series of dilutions of KDOAM-25.
-
Mix each dilution with a constant concentration of fluorescently labeled KDM5B.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the labeled protein in the MST instrument.
-
The binding of KDOAM-25 to KDM5B will alter the protein's movement in the temperature gradient.
-
Plot the change in thermophoresis against the ligand concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing the mechanism of action of KDOAM-25.
Conclusion
This compound is a valuable research tool for investigating the biological roles of the KDM5 family of histone demethylases. Its potent and selective inhibitory activity leads to an increase in H3K4me3 levels, resulting in cell cycle arrest and inhibition of proliferation in cancer cells. The detailed protocols and workflows provided in this guide offer a comprehensive framework for researchers and drug development professionals to further explore the therapeutic potential of KDOAM-25 and other KDM5 inhibitors.
References
KDOAM-25 Trihydrochloride: An In-depth Technical Guide for Researchers
An overview of the potent and selective KDM5 inhibitor, its mechanism of action, and its application in cancer research.
Introduction
KDOAM-25 trihydrochloride is a potent and highly selective small molecule inhibitor of the histone lysine demethylase 5 (KDM5) family of enzymes.[1][2] As epigenetic regulators, the KDM5 enzymes, comprising KDM5A, KDM5B, KDM5C, and KDM5D, play a critical role in gene expression by removing methyl groups from lysine 4 of histone H3 (H3K4), particularly the trimethylated state (H3K4me3).[3] Dysregulation of KDM5 activity has been implicated in various cancers, making it an attractive therapeutic target.[3] KDOAM-25 exerts its biological effects by increasing global H3K4 methylation at transcriptional start sites, leading to impaired proliferation in cancer cells.[1][2] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, mechanism of action, and detailed experimental protocols for its study.
Chemical and Physical Properties
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its chemical structure is known. It is important to note that the free form of KDOAM-25 can be unstable, and the more stable citrate salt is often used in research.[2]
| Property | Value |
| Chemical Name | 2-[[[2---INVALID-LINK--amino]-2-oxoethyl]amino]methyl]-N-ethyl-4-pyridinecarboxamide trihydrochloride |
| Molecular Formula | C₁₈H₃₂N₆O₂ · 3HCl |
| Molecular Weight | 477.86 g/mol |
| CAS Number | 2230731-99-2 (free base) |
Biochemical and Cellular Activity
KDOAM-25 is a highly potent inhibitor of all four KDM5 family members with nanomolar efficacy. Its selectivity has been demonstrated against a panel of other 2-oxoglutarate (2-OG) dependent oxygenases and a broad panel of receptors and enzymes.
Biochemical Activity
| Target | IC₅₀ (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
| In vitro biochemical assays were used to determine the half-maximal inhibitory concentration (IC₅₀) values.[1][2] |
Selectivity Profile
KDOAM-25 demonstrates high selectivity for the KDM5 subfamily. It showed no significant inhibition of other 2-OG oxygenases at concentrations up to 4.8 µM. Furthermore, when screened against a panel of 55 common off-targets, no inhibition was observed at a concentration of 10 µM.
Cellular Activity
In cellular assays, KDOAM-25 effectively inhibits KDM5 activity, leading to an increase in global H3K4me3 levels. This inhibition of demethylase activity translates to anti-proliferative effects in various cancer cell lines.
| Cell Line | Assay | Effect | Concentration |
| MM1S (Multiple Myeloma) | Proliferation | Impaired proliferation | IC₅₀ of ~30 µM |
| MM1S (Multiple Myeloma) | Cell Cycle | G1 phase cell cycle arrest | 50 µM |
| MM1S (Multiple Myeloma) | Histone Methylation | ~2-fold increase in H3K4me3 | 50 µM |
| Uveal Melanoma (MEK-resistant) | Cell Viability | Reduced viability and colony formation | 5 µM |
| Uveal Melanoma (MEK-resistant) | Apoptosis | Increased apoptosis | 5 µM |
| Data compiled from multiple studies demonstrating the cellular effects of KDOAM-25.[2][4] |
Mechanism of Action
KDOAM-25 functions as a competitive inhibitor of the 2-oxoglutarate (2-OG) binding site within the catalytic domain of KDM5 enzymes. By blocking the binding of the co-substrate 2-OG, KDOAM-25 prevents the demethylation of H3K4me3. The subsequent increase in H3K4me3 levels at transcriptional start sites alters gene expression, leading to the observed cellular phenotypes, including cell cycle arrest and inhibition of proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of KDOAM-25.
In Vitro KDM5 Inhibition Assay (AlphaScreen)
This protocol describes a homogenous, bead-based assay to measure the in vitro potency of KDOAM-25 against KDM5 enzymes.
Materials:
-
Recombinant KDM5 enzyme (e.g., KDM5B)
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me3)
-
S-Adenosyl-L-methionine (SAM)
-
2-Oxoglutarate (2-OG)
-
AlphaScreen Streptavidin Donor Beads
-
AlphaLISA Anti-methyl-Histone H3 Lysine 4 (H3K4me3) Acceptor Beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 0.1% BSA, 0.01% Tween-20, 10 µM FeSO₄)
-
This compound (serial dilutions)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of KDOAM-25 in assay buffer.
-
In a 384-well plate, add KDOAM-25 dilutions or vehicle control (DMSO).
-
Add the KDM5 enzyme to each well.
-
Add the biotinylated H3K4me3 peptide substrate.
-
Initiate the demethylation reaction by adding 2-OG.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the AlphaLISA Acceptor beads and incubate in the dark.
-
Add the AlphaScreen Donor beads and incubate further in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
Cellular H3K4me3 Immunofluorescence Assay
This protocol details the detection of changes in global H3K4me3 levels in cells treated with KDOAM-25 using immunofluorescence microscopy.[5][6]
Materials:
-
Cancer cell line of interest (e.g., MM1S)
-
Cell culture medium and supplements
-
Glass coverslips or imaging plates
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-H3K4me3
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or in imaging plates and allow them to adhere overnight.
-
Treat cells with various concentrations of KDOAM-25 or vehicle control for the desired time (e.g., 24-72 hours).
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-H3K4me3 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Acquire images using a fluorescence microscope and quantify the fluorescence intensity.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol describes the use of ChIP to assess the enrichment of H3K4me3 at specific genomic loci following KDOAM-25 treatment.[7][8]
Materials:
-
Cells treated with KDOAM-25 or vehicle
-
Formaldehyde for crosslinking
-
Glycine to quench crosslinking
-
Lysis buffers
-
Soniator or micrococcal nuclease for chromatin shearing
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents or library preparation kit for sequencing (ChIP-seq)
Procedure:
-
Crosslink proteins to DNA by adding formaldehyde directly to the cell culture medium.
-
Quench the crosslinking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Shear the chromatin by sonication or enzymatic digestion to obtain fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-H3K4me3 antibody.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR or proceed with library preparation for ChIP-seq.
In Vivo Studies
The in vivo efficacy of KDOAM-25 has been evaluated in xenograft models of human cancer. While detailed pharmacokinetic data is not widely available, these studies demonstrate the potential of KDOAM-25 to inhibit tumor growth in a preclinical setting.
General Xenograft Model Protocol:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.
-
Human cancer cells (e.g., uveal melanoma or multiple myeloma) are implanted subcutaneously or orthotopically.
-
Tumors are allowed to establish to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered via a suitable route (e.g., intraperitoneal or oral).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis (e.g., Western blotting for H3K4me3 levels).
Conclusion
This compound is a valuable research tool for investigating the biological roles of the KDM5 family of histone demethylases. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers aiming to characterize the effects of KDOAM-25 and other KDM5 inhibitors in various biological contexts. Further research into the therapeutic potential of KDOAM-25, particularly in combination with other anti-cancer agents, is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ptglab.com [ptglab.com]
- 5. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 6. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KDM5B regulates embryonic stem cell self-renewal and represses cryptic intragenic transcription - PMC [pmc.ncbi.nlm.nih.gov]
KDOAM-25 Trihydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
KDOAM-25 trihydrochloride is a potent and selective small-molecule inhibitor of the KDM5 family of histone lysine demethylases. Its discovery has provided a valuable chemical tool for probing the biological roles of these epigenetic regulators and has opened new avenues for therapeutic intervention in diseases such as cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.
Introduction
Histone lysine methylation is a dynamic epigenetic modification that plays a crucial role in regulating chromatin structure and gene expression. The KDM5 (or JARID1) family of 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases are histone H3 lysine 4 (H3K4) demethylases that have been implicated in a variety of cellular processes, including proliferation, differentiation, and stem cell self-renewal. Dysregulation of KDM5 activity is associated with several pathologies, particularly cancer, making these enzymes attractive targets for therapeutic development. KDOAM-25 emerged from a focused discovery effort to identify potent and selective inhibitors of the KDM5 family.
Discovery of KDOAM-25
The discovery of KDOAM-25 was the result of a structure-guided drug discovery campaign targeting the KDM5 active site. The development process involved the screening of compound libraries and subsequent optimization of initial hits to improve potency and selectivity.
From Screening to a Potent Inhibitor
Initial screening efforts identified a 4-carboxypyridine core as a promising scaffold for KDM5 inhibition. Structure-activity relationship (SAR) studies led to the synthesis of a series of aminomethylpyridines. While early analogs showed some preference for the KDM4 and KDM5 subfamilies, they lacked cellular potency. A key breakthrough was the identification of a novel chemical series that demonstrated significant inhibition of KDM5 enzymes in biochemical assays. Further chemical modifications and optimization of this series culminated in the discovery of KDOAM-25, a compound with sub-micromolar inhibitory activity against all four KDM5 family members.
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the primary literature, the general synthetic route can be inferred from the discovery publication. The synthesis likely involves a multi-step sequence to construct the core aminomethylpyridine scaffold, followed by functionalization to introduce the side chain. The final step would involve the formation of the trihydrochloride salt to improve solubility and stability.
Note: The detailed experimental procedures for the synthesis of KDOAM-25 are described in the supplementary information of the discovery publication by Tumber et al. in Cell Chemical Biology, 2017. Researchers should refer to this source for a precise, step-by-step protocol.
Biological Activity and Mechanism of Action
KDOAM-25 is a potent inhibitor of the KDM5 family of histone demethylases. It exerts its biological effects by competitively binding to the 2-oxoglutarate binding site of the KDM5 enzymes, thereby preventing the demethylation of H3K4me3/2.
In Vitro Activity
KDOAM-25 demonstrates potent inhibition of all four KDM5 isoforms in biochemical assays.[1] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
| Table 1: In vitro inhibitory activity of KDOAM-25 against KDM5 family members. |
Selectivity Profile
KDOAM-25 exhibits high selectivity for the KDM5 family over other 2-OG-dependent oxygenases. It was tested against a panel of 15 other JmjC histone demethylases and showed minimal to no activity at concentrations up to 100 µM. Furthermore, KDOAM-25 was profiled against a panel of 55 receptors and enzymes and displayed no significant off-target activity.
| Target | IC50 (µM) |
| KDM2A | >100 |
| KDM3A | >100 |
| KDM4A | >100 |
| KDM4C | >100 |
| KDM6A | >100 |
| KDM6B | >100 |
| Table 2: Selectivity of KDOAM-25 against a panel of other JmjC histone demethylases. |
Cellular Activity
In cellular assays, KDOAM-25 effectively inhibits KDM5 activity, leading to an increase in global H3K4me3 levels. In multiple myeloma (MM1S) cells, treatment with KDOAM-25 impairs proliferation and induces a G1 cell cycle arrest.
| Cell Line | Assay | Value |
| MM1S | Cell Viability (EC50) | ~30 µM |
| HeLa (KDM5B over-expression) | Immunofluorescence (EC50) | ~50 µM |
| Table 3: Cellular activity of KDOAM-25. |
Signaling Pathway and Experimental Workflows
KDM5 Inhibition Signaling Pathway
KDOAM-25 inhibits the demethylase activity of KDM5 enzymes, leading to an accumulation of H3K4me3 at gene promoters. This, in turn, alters gene expression, resulting in downstream cellular effects such as cell cycle arrest and inhibition of proliferation.
Experimental Workflow: Immunofluorescence Assay for H3K4me3
This workflow outlines the key steps in an immunofluorescence assay to assess the effect of KDOAM-25 on cellular H3K4me3 levels.
Experimental Protocols
AlphaScreen Assay for KDM5 Inhibition
This protocol provides a general framework for assessing KDM5 inhibition using the AlphaScreen technology.
Materials:
-
Recombinant KDM5 enzyme (e.g., KDM5B)
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me3)
-
AlphaLISA anti-methyl-histone antibody (specific for the product, e.g., H3K4me2)
-
AlphaLISA Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
This compound
-
384-well microplate
Procedure:
-
Prepare serial dilutions of KDOAM-25 in assay buffer.
-
In a 384-well plate, add KDM5 enzyme, biotinylated H3K4me3 peptide, and KDOAM-25 or vehicle control.
-
Initiate the demethylation reaction by adding a solution containing Fe(II) and 2-oxoglutarate.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the AlphaLISA anti-H3K4me2 antibody and AlphaLISA Acceptor beads.
-
Incubate in the dark at room temperature.
-
Add Streptavidin-coated Donor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values using a suitable data analysis software.
Immunofluorescence Assay for Cellular H3K4me3 Levels
This protocol describes a method for visualizing and quantifying changes in cellular H3K4me3 levels following treatment with KDOAM-25.
Materials:
-
Cells cultured on coverslips
-
This compound
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-H3K4me3
-
Fluorescently-labeled secondary antibody
-
DAPI stain
-
Mounting medium
Procedure:
-
Treat cells with various concentrations of KDOAM-25 or vehicle control for the desired time.
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate cells with the primary anti-H3K4me3 antibody diluted in blocking buffer overnight at 4°C.
-
Wash cells with PBS.
-
Incubate cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash cells with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of H3K4me3 staining per nucleus using image analysis software.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the KDM5 family of histone demethylases. Its discovery has provided the scientific community with a valuable tool to investigate the biological functions of these enzymes and their roles in disease. The data and protocols presented in this technical guide are intended to facilitate further research into the therapeutic potential of KDM5 inhibition and the development of next-generation epigenetic modulators.
References
KDOAM-25 Trihydrochloride: A Deep Dive into its KDM5 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDOAM-25 trihydrochloride has emerged as a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases.[1][2] This family, comprising KDM5A, KDM5B, KDM5C, and KDM5D, plays a crucial role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription.[3][4] Dysregulation of KDM5 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the KDM5 selectivity profile of KDOAM-25, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
Quantitative Selectivity Profile
KDOAM-25 demonstrates impressive potency and selectivity for the KDM5 subfamily over other histone demethylases and a broader panel of enzymes. The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of KDOAM-25 against various histone demethylase subfamilies.
| Target Family | Target Isoform | IC50 (nM) | Assay Type |
| KDM5 | KDM5A | 71 | Biochemical |
| KDM5B | 19 | Biochemical | |
| KDM5C | 69 | Biochemical | |
| KDM5D | 69 | Biochemical | |
| Other JmjC | KDM2, KDM3, KDM4, KDM6 | No significant inhibition | Cellular |
| Other Enzymes | Panel of 55 receptors and enzymes | No off-target activity | Biochemical |
Data compiled from multiple sources.[1][5][6]
Biochemical assays reveal that KDOAM-25 inhibits all four KDM5 isoforms with nanomolar potency.[1] Notably, it exhibits the highest potency against KDM5B.[1] In cellular assays, KDOAM-25 shows no significant activity against other members of the Jumonji C (JmjC) family of histone demethylases, highlighting its remarkable selectivity for the KDM5 subfamily.[1][2] Furthermore, broader screening against a panel of 55 other receptors and enzymes has not identified any significant off-target activities.[5][6]
Signaling Pathway and Mechanism of Action
KDOAM-25 acts as a competitive inhibitor of 2-oxoglutarate (2-OG), a crucial cofactor for the catalytic activity of KDM5 enzymes. By binding to the active site, KDOAM-25 prevents the demethylation of H3K4me3, leading to an increase in global H3K4 methylation at transcriptional start sites.[1][7] This, in turn, can impair the proliferation of cancer cells, such as in multiple myeloma.[1][7]
Experimental Protocols
The determination of the inhibitory activity of KDOAM-25 is primarily achieved through biochemical and cellular assays. A commonly employed method is the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology.
Biochemical IC50 Determination using AlphaScreen®
This assay quantifies the ability of an inhibitor to block the demethylase activity of a recombinant KDM5 enzyme on a biotinylated histone H3 peptide substrate.
Materials:
-
Recombinant human KDM5A, KDM5B, KDM5C, or KDM5D enzyme
-
Biotinylated H3K4me3 peptide substrate
-
AlphaScreen® Streptavidin Donor Beads
-
AlphaLISA® Anti-methyl Histone H3 Lys4 (e.g., anti-H3K4me2) Acceptor Beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: Ascorbic acid, Ammonium iron(II) sulfate
-
2-Oxoglutarate (2-OG)
-
This compound
-
384-well ProxiPlate
Procedure:
-
Prepare serial dilutions of KDOAM-25 in assay buffer.
-
In a 384-well plate, add the KDM5 enzyme, assay buffer, and cofactors.
-
Add the serially diluted KDOAM-25 or DMSO (vehicle control) to the wells.
-
Initiate the demethylase reaction by adding the biotinylated H3K4me3 peptide substrate and 2-OG.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add a mixture of AlphaScreen® Streptavidin Donor Beads and AlphaLISA® Anti-methyl Histone Acceptor Beads.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Conclusion
This compound is a valuable research tool for investigating the biological roles of the KDM5 family of histone demethylases. Its high potency and exceptional selectivity, as demonstrated by robust biochemical and cellular data, make it a precise probe for elucidating the downstream consequences of KDM5 inhibition. The detailed methodologies provided in this guide are intended to support researchers in the accurate assessment and application of this important chemical inhibitor in the fields of epigenetics and drug discovery.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery [mdpi.com]
- 5. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
KDOAM-25 Trihydrochloride: A Technical Guide to its Biological Effects and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
KDOAM-25 trihydrochloride is a potent and highly selective small-molecule inhibitor of the KDM5 family of histone lysine demethylases. This technical guide provides an in-depth overview of the biological effects of KDOAM-25, detailing its mechanism of action, cellular consequences, and methodologies for its study. Quantitative data from key in vitro and cellular assays are summarized, and detailed experimental protocols are provided for researchers. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a comprehensive understanding of this compound's utility as a chemical probe for epigenetic research and potential therapeutic development.
Introduction
Epigenetic modifications, such as histone methylation, play a crucial role in regulating gene expression and cellular function. The KDM5 (lysine-specific demethylase 5) family of enzymes, also known as JARID1 (jumonji and AT-rich interaction domain containing), are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3). The H3K4me3 mark is strongly associated with active gene transcription. Dysregulation of KDM5 activity has been implicated in various diseases, including cancer, making these enzymes attractive targets for therapeutic intervention. KDOAM-25 has emerged as a critical tool for studying the biological roles of the KDM5 family due to its high potency and selectivity.
Mechanism of Action
KDOAM-25 functions as a competitive inhibitor of the 2-oxoglutarate co-substrate binding site within the catalytic domain of KDM5 enzymes.[1] By occupying this site, it prevents the demethylation of H3K4, leading to an accumulation of H3K4me3 at a global level, particularly at transcription start sites.[2] This increase in a key activating histone mark subsequently alters gene expression profiles, impacting various cellular processes.
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of KDOAM-25.
Table 1: In Vitro Inhibitory Activity of KDOAM-25 against KDM5 Isoforms
| Target | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
| Data sourced from MedChemExpress.[3] |
Table 2: Cellular Activity of KDOAM-25
| Cell Line | Assay | Endpoint | Value (µM) | Reference |
| MM1S (Multiple Myeloma) | Cell Viability | IC50 | ~30 | [4] |
| HeLa (Cervical Cancer) | Immunofluorescence | EC50 | ~50 | [1] |
| MCF-7 (Breast Cancer) | Western Blot | H3K4me3 Increase | 0.03 - 1 | [5] |
Biological Effects
Treatment of cells with KDOAM-25 leads to several distinct biological consequences, primarily stemming from the global increase in H3K4me3 levels.
-
Increased H3K4me3 Levels: KDOAM-25 treatment leads to a significant and global increase in the levels of H3K4me3.[4] This effect has been observed in multiple cell lines, including multiple myeloma and breast cancer cells.[4][5]
-
Cell Cycle Arrest: In multiple myeloma (MM1S) cells, KDOAM-25 induces a G1 phase cell cycle arrest.[4] This is characterized by an increased proportion of cells in the G1 phase and a corresponding decrease in the G2 phase population, without a significant increase in apoptosis.[4]
-
Reduced Cell Viability and Proliferation: Prolonged exposure (5-7 days) to KDOAM-25 reduces the viability of MM1S multiple myeloma cells.[4] It also impairs the proliferation of these cells.[2]
-
Overcoming Drug Resistance: In the context of uveal melanoma, KDOAM-25 has been shown to overcome resistance to MEK inhibitors by targeting KDM5B.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological effects of KDOAM-25. The following are representative protocols for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 of KDOAM-25 in a multiple myeloma cell line like MM1S.
-
Cell Seeding: Seed MM1S cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for H3K4me3 Levels
This protocol describes the detection of changes in global H3K4me3 levels following KDOAM-25 treatment.
-
Cell Treatment and Lysis: Treat cells (e.g., MCF-7) with varying concentrations of KDOAM-25 for 24-72 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me3 (e.g., Abcam ab8580) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the H3K4me3 signal to the loading control.
Immunofluorescence for Cellular H3K4me3
This protocol allows for the visualization of H3K4me3 levels within individual cells.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with KDOAM-25 for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody against H3K4me3 diluted in the blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Conclusion
This compound is an invaluable research tool for the study of KDM5-mediated histone demethylation. Its potency and selectivity allow for the precise interrogation of the downstream biological consequences of KDM5 inhibition. This guide provides a comprehensive overview of its mechanism of action, cellular effects, and the experimental protocols necessary for its investigation. For researchers in the fields of epigenetics, cancer biology, and drug discovery, KDOAM-25 serves as a critical chemical probe to further unravel the complexities of epigenetic regulation in health and disease.
References
- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epigenome-noe.net [epigenome-noe.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
KDOAM-25 Trihydrochloride: An In-Depth Technical Guide for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
KDOAM-25 trihydrochloride is a potent and highly selective small molecule inhibitor of the KDM5 (lysine-specific demethylase 5) family of histone demethylases. This family of enzymes, which includes KDM5A, KDM5B, KDM5C, and KDM5D, plays a critical role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4), particularly the trimethylated state (H3K4me3). Dysregulation of KDM5 activity is implicated in various cancers, making it a compelling target for therapeutic development. KDOAM-25 exerts its effects by increasing global H3K4 methylation at transcription start sites, leading to cell cycle arrest and impaired proliferation in cancer cells. This guide provides a comprehensive overview of the technical details of KDOAM-25, including its biochemical and cellular activities, mechanism of action, and detailed experimental protocols for its use in epigenetic research.
Introduction to this compound
KDOAM-25 is a valuable chemical probe for studying the biological functions of the KDM5 family of enzymes. Its high potency and selectivity allow for the precise interrogation of KDM5-mediated pathways in various cellular contexts. In preclinical studies, KDOAM-25 has demonstrated anti-proliferative effects in multiple myeloma and has been shown to overcome resistance to MEK inhibitors in uveal melanoma, highlighting its therapeutic potential.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Table 1: In Vitro Inhibitory Activity of KDOAM-25 | |
| Target | IC50 (nM) |
| KDM5A | 71[1][2] |
| KDM5B | 19[1][2] |
| KDM5C | 69[1][2] |
| KDM5D | 69[1][2] |
| Table 2: Cellular Activity of KDOAM-25 | |
| Cell Line | Effect |
| MM1S (Multiple Myeloma) | Reduction in cell viability |
| MM1S (Multiple Myeloma) | G1 cell cycle arrest |
| Multiple Myeloma Cells | Increase in global H3K4me3 |
| MEK-inhibitor resistant Uveal Melanoma cells | Inhibition of viability and colony formation |
Mechanism of Action and Signaling Pathways
KDOAM-25 functions as a competitive inhibitor of the KDM5 enzymes, preventing the demethylation of H3K4me3. This leads to an accumulation of this transcriptionally activating mark at the promoter regions of genes, thereby altering gene expression profiles. The downstream consequences of KDM5 inhibition by KDOAM-25 include cell cycle arrest and a reduction in cancer cell proliferation.
Two key signaling pathways have been identified to be modulated by KDM5B, and therefore influenced by KDOAM-25:
-
PI3K/AKT Pathway: KDM5B can promote the transcription of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K.[1][3] By inhibiting KDM5B, KDOAM-25 can downregulate the PI3K/AKT signaling cascade, which is a critical pathway for cell survival and proliferation.
-
MEK/ERK Pathway: In the context of uveal melanoma, KDOAM-25 has been shown to overcome resistance to MEK inhibitors.[4][5] While the direct molecular link is still under investigation, it is proposed that KDM5B inhibition by KDOAM-25 alters the epigenetic landscape, rendering the cancer cells susceptible to MEK pathway inhibition.
Below are diagrams illustrating the mechanism of action of KDOAM-25 and its impact on these signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments involving KDOAM-25, based on published research.
Cell Viability Assay (MTT Assay) for MM1S Cells
This protocol is adapted from studies evaluating the effect of KDOAM-25 on the viability of the MM1S multiple myeloma cell line.
Materials:
-
MM1S cells (e.g., ATCC® CRL-2974™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Culture: Culture MM1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed MM1S cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare a stock solution of KDOAM-25 in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., a range from 0.1 to 100 µM). Add the diluted KDOAM-25 or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 3, 5, and 7 days).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for H3K4me3
This protocol describes the detection of changes in global H3K4me3 levels in cells treated with KDOAM-25.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K4me3 and anti-total H3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
Immunofluorescence Assay for KDM5B Activity
This protocol is for visualizing the effect of KDOAM-25 on the demethylase activity of KDM5B in cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Plasmids for overexpression of FLAG-tagged KDM5B (wild-type and catalytically inactive mutant)
-
Transfection reagent
-
Coverslips
-
KDOAM-25
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibodies: anti-FLAG and anti-H3K4me3
-
Fluorophore-conjugated secondary antibodies
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection: Seed HeLa cells on coverslips and transfect them with the KDM5B expression plasmids.
-
Compound Treatment: Treat the transfected cells with various concentrations of KDOAM-25 for 24 hours.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with Triton X-100.
-
Blocking: Block the cells with blocking solution.
-
Antibody Staining: Incubate the cells with the primary antibodies, followed by incubation with the corresponding fluorophore-conjugated secondary antibodies.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of H3K4me3 in FLAG-positive (KDM5B-overexpressing) cells.
Conclusion
This compound is a powerful research tool for investigating the epigenetic roles of the KDM5 demethylases. Its high potency and selectivity make it suitable for a wide range of in vitro and cellular assays. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize KDOAM-25 in their studies and to further explore its therapeutic potential in oncology and other diseases driven by epigenetic dysregulation.
References
- 1. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
KDOAM-25 Trihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
KDOAM-25 is a potent and highly selective small-molecule inhibitor of the histone lysine demethylase 5 (KDM5) family of enzymes. As a 2-oxoglutarate (2-OG) competitive inhibitor, KDOAM-25 effectively increases global levels of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. This activity leads to anti-proliferative effects in various cancer cell models, notably in multiple myeloma. This technical guide provides a comprehensive overview of the structure, properties, and biological activity of KDOAM-25 trihydrochloride, along with detailed experimental methodologies for its characterization.
Chemical Structure and Physicochemical Properties
This compound is the salt form of the parent compound KDOAM-25. The free base of KDOAM-25 has been noted to be prone to instability, and the use of a stable salt form like the trihydrochloride or citrate is recommended for experimental consistency.[1]
| Property | Value | Reference |
| Chemical Name | 2-[({[(2-Dimethylamino-ethyl)-ethyl-carbamoyl]-methyl}-amino)-methyl]-isonicotinamide Trihydrochloride | AOBIOUS |
| Molecular Formula (Trihydrochloride) | C15H28Cl3N5O2 | MedChemExpress |
| Molecular Weight (Trihydrochloride) | 416.77 g/mol | AOBIOUS, MedChemExpress |
| CAS Number (Free Base) | 2230731-99-2 | MedChemExpress |
| Molecular Formula (Free Base) | C15H25N5O2 | MedChemExpress |
| Molecular Weight (Free Base) | 307.39 g/mol | MedChemExpress |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | AOBIOUS |
| Storage | Short term at 0°C, long term at -20°C, desiccated | AOBIOUS |
Mechanism of Action and Biological Activity
KDOAM-25 is a potent and selective inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1] These enzymes are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2 and H3K4me3). By inhibiting KDM5 enzymes, KDOAM-25 leads to an increase in global H3K4me3 levels at transcription start sites.[1] This, in turn, alters gene expression and can induce anti-proliferative effects in cancer cells.[1]
The inhibitory activity of KDOAM-25 against the catalytic domains of the KDM5 isoforms has been quantified, with the following half-maximal inhibitory concentrations (IC50):
| Target | IC50 (nM) | Reference |
| KDM5A | 71 | MedChemExpress |
| KDM5B | 19 | MedChemExpress |
| KDM5C | 69 | MedChemExpress |
| KDM5D | 69 | MedChemExpress |
In cellular assays, KDOAM-25 has been shown to inhibit the proliferation of multiple myeloma (MM1S) cells and induce a G1 phase cell-cycle arrest.[1]
Signaling Pathway
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro KDM5B Inhibition Assay (AlphaLISA)
This protocol describes a method to determine the in vitro inhibitory activity of KDOAM-25 on KDM5B demethylase activity using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20).
-
Prepare a solution of recombinant human KDM5B enzyme in assay buffer.
-
Prepare a solution of biotinylated H3K4me3 peptide substrate and α-ketoglutarate in assay buffer.
-
Prepare AlphaLISA acceptor beads conjugated to an anti-H3K4me2 antibody and streptavidin-coated donor beads according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add this compound dilutions or vehicle control to the wells of a 384-well microplate.
-
Add the KDM5B enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the demethylase reaction by adding the biotinylated H3K4me3 substrate and α-ketoglutarate solution to each well.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the AlphaLISA acceptor beads.
-
Incubate in the dark for a specified time (e.g., 60 minutes) at room temperature.
-
Add the streptavidin-coated donor beads.
-
Incubate in the dark for a specified time (e.g., 30 minutes) at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is inversely proportional to the KDM5B activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular H3K4me3 Quantification (Immunofluorescence)
This protocol outlines a method to visualize and quantify changes in cellular H3K4me3 levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or MM1S) on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
For overexpression studies, transfect cells with a vector encoding for KDM5B.
-
Treat the cells with various concentrations of this compound or vehicle control for a desired time period (e.g., 24 hours).
-
-
Immunostaining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against H3K4me3 overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of the H3K4me3 signal within the DAPI-stained nuclear area for a large number of cells per condition.
-
Normalize the H3K4me3 intensity to the control group to determine the fold-change in methylation levels.
-
Cell Viability Assay (MTS)
This protocol provides a method to assess the effect of this compound on the viability of MM1S cells.
-
Cell Seeding and Treatment:
-
Seed MM1S cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details a method to analyze the cell cycle distribution of MM1S cells after treatment with this compound.
-
Cell Treatment and Harvesting:
-
Treat MM1S cells with this compound or vehicle for the desired time.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
-
Fixation and Staining:
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental and Logical Workflows
In Vitro to Cellular Characterization Workflow
Conclusion
This compound is a valuable research tool for investigating the biological roles of the KDM5 family of histone demethylases and the consequences of H3K4me3 modulation. Its potency and selectivity make it a suitable probe for studying the epigenetic regulation of gene expression in normal and disease states, particularly in the context of cancer. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of KDM5 inhibition.
References
KDOAM-25 Trihydrochloride: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of KDOAM-25 trihydrochloride, a potent and selective chemical probe for the KDM5 family of histone lysine demethylases. This document details its mechanism of action, biochemical and cellular activities, and provides exemplary experimental protocols for its use in research settings.
Introduction
KDOAM-25 is a small molecule inhibitor of the KDM5 (Lysine-Specific Demethylase 5) family of enzymes, also known as the JARID1 (Jumonji AT-Rich Interactive Domain 1) family.[1] These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3). The KDM5 family, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical regulators of gene transcription, and their dysregulation has been implicated in various diseases, including cancer. KDOAM-25 serves as a valuable tool for elucidating the biological roles of the KDM5 family and for exploring their therapeutic potential.
Mechanism of Action
KDOAM-25 functions as a competitive inhibitor of the KDM5 enzymes, acting at the 2-oxoglutarate binding site. By occupying this site, it prevents the demethylation of H3K4me3 at transcriptional start sites. This leads to an increase in global H3K4me3 levels, a histone mark associated with active gene transcription. The inhibition of KDM5 activity by KDOAM-25 ultimately results in cell cycle arrest and impairs cell proliferation in sensitive cell lines.[1][2]
Below is a diagram illustrating the signaling pathway affected by KDOAM-25.
References
KDOAM-25 Trihydrochloride: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDOAM-25 is a potent and highly selective small-molecule inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes.[1][2][3] Members of this family, namely KDM5A, KDM5B, KDM5C, and KDM5D, are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from histone H3 lysine 4 (H3K4), particularly di- and trimethylated forms (H3K4me2 and H3K4me3).[4][5][6] The H3K4me3 mark is strongly associated with active gene transcription, and its removal by KDM5 enzymes leads to transcriptional repression.
Dysregulation of KDM5 activity has been implicated in various diseases, including cancer, where it can contribute to drug resistance and tumor progression.[7][8][9] KDM5B, for instance, is overexpressed in multiple myeloma and is associated with a poorer overall survival rate.[10] As such, the KDM5 family represents a compelling therapeutic target. KDOAM-25 has emerged as a valuable chemical probe for studying the biological functions of KDM5 enzymes and for validating their potential as drug targets. This technical guide provides an in-depth overview of the target validation of KDOAM-25, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and the signaling pathways it modulates.
Quantitative Data Summary
The inhibitory activity of KDOAM-25 has been quantified against the four members of the KDM5 family, demonstrating high potency and selectivity. The following tables summarize the key in vitro and cellular inhibitory concentrations.
Table 1: In Vitro Inhibitory Activity of KDOAM-25 Against KDM5 Family Enzymes
| Target | IC50 (nM) |
| KDM5A | 71[1][2][3] |
| KDM5B | 19[1][2][3] |
| KDM5C | 69[1][2][3] |
| KDM5D | 69[1][2][3] |
Table 2: Cellular Activity of KDOAM-25
| Cell Line | Assay | Endpoint | Value (µM) |
| MM1.S (Multiple Myeloma) | Cell Viability | IC50 | ~30 (after 5-7 days)[1][2] |
| MM1.S (Multiple Myeloma) | H3K4me3 Levels | - | Significant increase at 50 µM[1][2] |
| 92.1-R (MEK-inhibitor resistant Uveal Melanoma) | Cell Viability | - | Significant suppression[7] |
| OMM1-R (MEK-inhibitor resistant Uveal Melanoma) | Apoptosis | - | Increased at 5 µM[11] |
| MCF-7 (Breast Cancer) | H3K4me3 Levels | - | ~1.5-fold increase at 0.03-1 µM[8] |
Signaling Pathways and Mechanism of Action
KDOAM-25 exerts its effects by inhibiting the demethylase activity of KDM5 enzymes. This leads to an increase in the global levels of H3K4me3 at the transcription start sites of genes, which in turn alters gene expression. The downstream consequences of KDM5 inhibition are context-dependent and can affect various cellular processes, including cell cycle progression, proliferation, and apoptosis.
KDM5B has been shown to influence the PI3K/AKT signaling pathway, and its inhibition can lead to decreased tumor cell proliferation.[7] Furthermore, KDM5A has been linked to the regulation of Notch target genes.
Experimental Protocols for Target Validation
A multi-faceted approach is necessary to robustly validate the target of KDOAM-25. This involves biochemical assays to determine enzymatic inhibition, cellular assays to confirm on-target effects in a biological context, and biophysical methods to demonstrate direct binding.
Biochemical Inhibition Assay (AlphaLISA)
This assay is used to determine the in vitro IC50 values of KDOAM-25 against purified KDM5 enzymes.
Principle: The assay measures the demethylation of a biotinylated H3K4me3 peptide substrate by the KDM5 enzyme. The remaining H3K4me3 is detected by an anti-H3K4me3 antibody conjugated to an acceptor bead, which, in proximity to a streptavidin-donor bead bound to the biotinylated peptide, generates a chemiluminescent signal.
Methodology:
-
Reagents: Purified recombinant KDM5A, KDM5B, KDM5C, or KDM5D enzyme; biotinylated H3K4me3 peptide substrate; S-adenosyl-L-methionine (SAM) as a cofactor; AlphaLISA anti-H3K4me3 acceptor beads; streptavidin-donor beads; assay buffer.
-
Procedure:
-
A dilution series of KDOAM-25 is prepared.
-
The KDM5 enzyme, substrate, and cofactor are incubated with varying concentrations of KDOAM-25.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the acceptor and donor beads are added.
-
After incubation in the dark, the plate is read on an AlphaScreen-capable plate reader.
-
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.
Cellular Target Engagement: Immunofluorescence Assay
This method visually confirms that KDOAM-25 inhibits KDM5 activity within cells, leading to an increase in H3K4me3 levels.
Principle: Cells are treated with KDOAM-25, and the levels of H3K4me3 are detected using a specific primary antibody followed by a fluorescently labeled secondary antibody. The fluorescence intensity is then quantified.
Methodology:
-
Cell Culture: HeLa or other suitable cells are seeded on coverslips or in imaging plates.
-
Treatment: Cells are treated with various concentrations of KDOAM-25 for a specified period (e.g., 24 hours).
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining:
-
Cells are blocked to prevent non-specific antibody binding.
-
Incubation with a primary antibody against H3K4me3.
-
Incubation with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis: Images are acquired using a fluorescence microscope, and the intensity of the H3K4me3 signal per nucleus is quantified using image analysis software.
Cellular Viability and Proliferation Assay (CCK8)
This assay assesses the functional consequence of KDM5 inhibition on cell viability and proliferation.
Principle: The CCK8 assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MM1.S) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of KDOAM-25 concentrations.
-
Incubation: Plates are incubated for a defined period (e.g., 3 to 7 days).
-
Assay: CCK8 reagent is added to each well, and the plate is incubated for 1-4 hours.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells, and the IC50 is calculated.
Direct Target Binding Confirmation: Drug Affinity Responsive Target Stability (DARTS) and Microscale Thermophoresis (MST)
These biophysical techniques are employed to confirm the direct interaction between KDOAM-25 and its target protein, KDM5B.[11][12]
DARTS Principle: The binding of a small molecule to a protein can increase its stability and resistance to proteolysis. In DARTS, cell lysates are treated with the compound and then subjected to limited proteolysis. The target protein's stability is assessed by Western blotting.
MST Principle: MST measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be quantified to determine binding affinity.
Methodology (General Workflow):
-
Protein Source: Purified recombinant KDM5B or cell lysates containing KDM5B are used.
-
Compound Incubation: The protein is incubated with varying concentrations of KDOAM-25.
-
Measurement:
-
DARTS: The mixture is subjected to proteolysis, followed by SDS-PAGE and Western blotting for KDM5B.
-
MST: The samples are loaded into capillaries, and the thermophoretic movement is measured in an MST instrument.
-
-
Data Analysis:
-
DARTS: Increased resistance to proteolysis in the presence of KDOAM-25 indicates binding.
-
MST: A binding curve is generated by plotting the change in thermophoresis against the ligand concentration to determine the dissociation constant (Kd).
-
Conclusion
The comprehensive target validation of KDOAM-25 trihydrochloride has been achieved through a combination of biochemical, cellular, and biophysical methodologies. The potent and selective inhibition of the KDM5 family of histone demethylases is supported by robust quantitative data. The cellular consequences of this inhibition, including increased H3K4me3 levels and anti-proliferative effects in cancer cells, confirm its on-target activity in a biological setting. Direct binding to KDM5B has been demonstrated, solidifying its mechanism of action. This body of evidence validates the KDM5 family as a druggable target and establishes KDOAM-25 as a critical tool for further research into the therapeutic potential of KDM5 inhibition.
References
- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. | Department of Chemistry [chem.ox.ac.uk]
- 6. The histone demethylase KDM5 activates gene expression by recognizing chromatin context through its PHD reader motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. KDM5 Histone Demethylase Activity Links Cellular Transcriptomic Heterogeneity to Therapeutic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
KDOAM-25: A Technical Guide to a Potent and Selective KDM5 Histone Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDOAM-25 is a potent and highly selective small molecule inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes, also known as the JARID1 family.[1][2] These enzymes are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3).[3][4] The KDM5 family, comprising four members (KDM5A, KDM5B, KDM5C, and KDM5D), is integral to various cellular processes, including transcriptional regulation, DNA repair, proliferation, and differentiation.[2][3] Dysregulation of KDM5 activity has been implicated in the pathogenesis of various cancers and other diseases, making these enzymes attractive therapeutic targets.[3][5] KDOAM-25 serves as a crucial chemical probe to investigate the biological functions of the KDM5 family and as a potential therapeutic agent. This technical guide provides an in-depth overview of KDOAM-25, including its mechanism of action, biochemical and cellular activity, and its effects in various disease models.
Mechanism of Action
KDOAM-25 functions as a competitive inhibitor of the 2-oxoglutarate binding site within the catalytic domain of KDM5 enzymes.[6] By occupying this site, it prevents the binding of the natural cofactor, thereby inhibiting the demethylase activity of the enzyme. This inhibition leads to an increase in the global levels of H3K4me3, a histone mark predominantly associated with active gene transcription, particularly at transcription start sites.[1][7][8] The carboxamide moiety of KDOAM-25 is thought to form a key hydrogen bonding interaction with residue Y425 in the carboxylate-binding pocket of KDM5B, which may contribute to its selectivity for the KDM5 family.[6]
Quantitative Data
The inhibitory activity of KDOAM-25 has been characterized both biochemically and in cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of KDOAM-25 against KDM5 Family Members
| Target | IC50 (nM) | Reference |
| KDM5A | 71 | [1][7][9] |
| KDM5B | 19 | [1][7][9] |
| KDM5C | 69 | [1][7][9] |
| KDM5D | 69 | [1][7][9] |
Table 2: Cellular Activity of KDOAM-25
| Cell Line | Assay | Endpoint | Value | Reference |
| MM1S (Multiple Myeloma) | Viability | IC50 | ~30 µM (after 5-7 days) | [1][7] |
| MM1S (Multiple Myeloma) | H3K4me3 levels | Fold Increase | ~2-fold (at 50 µM) | [1][7][8] |
| MCF-7 (Breast Cancer) | H3K4me3 levels | Fold Increase | ~1.5-fold (at 0.03-1 µM) | [10] |
| OMM1-R (Uveal Melanoma) | Viability | Inhibition | Robust | [11][12] |
| 92.1-R (Uveal Melanoma) | Viability | Inhibition | Significant (at 5 µM) | [11][13] |
Signaling Pathways and Logical Relationships
The inhibition of KDM5 enzymes by KDOAM-25 initiates a cascade of events that impact gene expression and cellular phenotypes.
Caption: Mechanism of KDOAM-25 action on histone demethylation.
In cancer cells, particularly in models of multiple myeloma and uveal melanoma, KDOAM-25 has demonstrated significant anti-proliferative effects.
Caption: Cellular effects of KDOAM-25 in cancer models.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize KDOAM-25.
Western Blotting for Histone Methylation
This protocol is used to assess the levels of specific histone modifications, such as H3K4me3, in cells treated with KDOAM-25.
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 or MM1S) and allow them to adhere overnight. Treat the cells with various concentrations of KDOAM-25 or DMSO (vehicle control) for the desired duration (e.g., 24 hours).[3]
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone proteins on a 15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for H3K4me3 (and a loading control like total Histone H3) overnight at 4°C. Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the H3K4me3 signal to the loading control.[3]
Cell Viability Assay (CCK8)
This assay is used to determine the effect of KDOAM-25 on cell proliferation and viability.
-
Cell Seeding: Seed cells (e.g., 92.1-R or OMM1-R) in a 96-well plate at a predetermined density.[11][13]
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of KDOAM-25. Include a vehicle-only control.[11][13]
-
Incubation: Incubate the cells for the specified time period (e.g., 72 hours).[11][13]
-
CCK8 Reagent Addition: Add Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Flow Cytometry for Cell Cycle Analysis
This method is employed to analyze the distribution of cells in different phases of the cell cycle following treatment with KDOAM-25.
-
Cell Treatment: Treat MM1S cells with KDOAM-25 or vehicle control for a specified duration.[1][7]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1][7]
Drug Affinity Responsive Target Stability (DARTS)
DARTS is utilized to confirm the direct binding of KDOAM-25 to its target protein, KDM5B.
-
Protein Preparation: Purify recombinant HIS-tagged KDM5B protein.[11]
-
Compound Incubation: Treat the purified KDM5B protein with KDOAM-25 or DMSO (control) for 1 hour.[11]
-
Protease Digestion: Subject the protein-compound mixtures to limited proteolysis by adding a protease (e.g., pronase) at various concentrations. The binding of the compound is expected to stabilize the protein structure and make it less susceptible to digestion.[11]
-
Western Blot Analysis: Stop the digestion and analyze the samples by SDS-PAGE followed by Western blotting using an anti-HIS tag antibody to visualize the KDM5B protein fragments. A differential pattern of proteolysis between the KDOAM-25-treated and control samples indicates direct binding.[11]
Microscale Thermophoresis (MST)
MST is a quantitative method to measure the binding affinity between KDOAM-25 and KDM5B.
-
Protein Labeling: Label the purified KDM5B protein with a fluorescent dye.
-
Serial Dilution: Prepare a serial dilution of KDOAM-25.
-
Binding Reaction: Mix the labeled KDM5B protein with each concentration of KDOAM-25 and incubate to allow binding to reach equilibrium.
-
MST Measurement: Load the samples into capillaries and measure the thermophoretic movement of the fluorescently labeled protein in a temperature gradient. The change in thermophoresis upon ligand binding is used to determine the dissociation constant (Kd).[11]
Experimental Workflow Visualization
Caption: Workflow for characterizing KDOAM-25's biochemical and cellular activity.
Conclusion
KDOAM-25 is a valuable research tool for elucidating the complex roles of the KDM5 family of histone demethylases in health and disease. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. The demonstrated anti-proliferative and pro-apoptotic effects in various cancer models, including its ability to overcome drug resistance, highlight its potential as a lead compound for the development of novel epigenetic therapies.[11][12] Further research into the in vivo efficacy, safety profile, and pharmacokinetic properties of KDOAM-25 and its analogs is warranted to translate these promising preclinical findings into clinical applications. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of KDM5 inhibition as a therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells [diagenode.com]
- 3. researchgate.net [researchgate.net]
- 4. KDOAM25 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
KDOAM-25 Trihydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
KDOAM-25 is a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases (KDM5A, KDM5B, KDM5C, and KDM5D). These enzymes are responsible for removing trimethyl marks from histone H3 at lysine 4 (H3K4me3), a key epigenetic modification associated with active gene transcription. By inhibiting KDM5, KDOAM-25 leads to an increase in global H3K4me3 levels, particularly at transcription start sites, which can modulate gene expression and impact cellular processes such as proliferation and cell cycle progression.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of KDOAM-25.
Data Presentation
Biochemical and Cellular Activity of KDOAM-25
| Target | Assay Type | IC50/EC50 | Cell Line | Notes |
| KDM5A | Biochemical | 71 nM | - | In vitro half maximal inhibitory concentration. |
| KDM5B | Biochemical | 19 nM | - | In vitro half maximal inhibitory concentration. |
| KDM5C | Biochemical | 69 nM | - | In vitro half maximal inhibitory concentration. |
| KDM5D | Biochemical | 69 nM | - | In vitro half maximal inhibitory concentration. |
| KDM5B | Cellular | ~50 µM | HeLa (overexpressing) | Half maximal effective concentration in an immunofluorescence-based assay.[2] |
| MM1S | Cellular Viability | ~30 µM | MM1S (Multiple Myeloma) | IC50 determined after 5-7 days of treatment using a fluorescent cell-viability assay.[1] |
Signaling Pathway
KDOAM-25 acts as a competitive inhibitor of the 2-oxoglutarate (2-OG) cofactor binding site within the catalytic domain of KDM5 enzymes. This inhibition prevents the demethylation of H3K4me3, leading to its accumulation and subsequent downstream effects on gene expression and cellular function.
Caption: KDOAM-25 inhibits KDM5, leading to H3K4me3 accumulation and altered cell fate.
Experimental Protocols
Immunofluorescence Assay for H3K4me3 Levels
This protocol describes the assessment of KDOAM-25's effect on cellular H3K4me3 levels in an overexpression system.[1]
Experimental Workflow:
Caption: Workflow for analyzing H3K4me3 levels by immunofluorescence.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Glass coverslips
-
Plasmid encoding FLAG-tagged KDM5B (wild-type and catalytically inactive mutant)
-
Transfection reagent
-
KDOAM-25 trihydrochloride
-
4% Paraformaldehyde in PBS
-
0.2% Triton X-100 in PBS
-
10% Normal Goat Serum in PBS
-
Primary antibodies: anti-FLAG and anti-H3K4me3
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI solution
-
Mounting medium
Procedure:
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Transfect the cells with plasmids encoding either wild-type (WT) or catalytically inactive mutant (MUT) FLAG-tagged KDM5B using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of KDOAM-25 or a vehicle control (e.g., DMSO). Incubate for an additional 24 hours.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 10% normal goat serum in PBS for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (e.g., mouse anti-FLAG and rabbit anti-H3K4me3) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 594 and goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Acquire images using a fluorescence microscope and quantify the H3K4me3 fluorescence intensity in transfected (FLAG-positive) cells.
Cell Viability Assay
This protocol is for determining the effect of KDOAM-25 on the viability of multiple myeloma (MM1S) cells.[1]
Experimental Workflow:
Caption: Workflow for determining cell viability using the CCK-8 assay.
Materials:
-
MM1S cells
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound
-
Cell Counting Kit-8 (CCK-8) or similar reagent
-
Microplate reader
Procedure:
-
Seed MM1S cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare a serial dilution of KDOAM-25 in culture medium and add 10 µL to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for 5 to 7 days at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the viability against the log concentration of KDOAM-25.
Western Blotting for Histone Modifications
This protocol is for detecting changes in global H3K4me3 levels in cells treated with KDOAM-25.
Materials:
-
MCF-7 or other suitable cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and treat with various concentrations of KDOAM-25 for 24 hours.[3]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 10-20 µg of protein lysate per lane by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage acrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me3 and total Histone H3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
Drug Affinity Responsive Target Stability (DARTS)
This assay confirms the direct binding of KDOAM-25 to its target protein, KDM5B.[4]
Procedure:
-
Purify HIS-tagged KDM5B protein.
-
Incubate the purified KDM5B protein with KDOAM-25 (e.g., 50 µM) or DMSO as a vehicle control for 1 hour.
-
Subject the protein-drug mixtures to limited proteolysis with a suitable protease (e.g., thermolysin or pronase).
-
Stop the digestion and analyze the protein fragments by SDS-PAGE followed by Coomassie staining or Western blotting with an anti-HIS tag antibody.
-
Binding of KDOAM-25 to KDM5B is expected to confer protection from proteolytic cleavage, resulting in a more intact protein band compared to the vehicle control.
References
- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 4. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
Application Notes and Protocols for KDOAM-25 trihydrochloride in ChIP-seq Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
KDOAM-25 trihydrochloride is a potent and selective small molecule inhibitor of the KDM5 family of histone lysine demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2][3][4] These enzymes are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4), particularly the trimethylated state (H3K4me3), which is a key epigenetic mark associated with active gene transcription.[5][6] By inhibiting KDM5 enzymes, KDOAM-25 leads to a global increase in H3K4me3 levels, particularly at transcription start sites, thereby modulating gene expression.[1][2][7] This property makes KDOAM-25 a valuable tool for studying the role of H3K4 methylation in various biological processes, including cancer biology, cell differentiation, and development.[5][8][9]
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide distribution of histone modifications. When coupled with the use of specific inhibitors like KDOAM-25, ChIP-seq can provide valuable insights into the dynamic regulation of the epigenome. These application notes provide detailed protocols and guidelines for utilizing this compound in ChIP-seq experiments to study its impact on H3K4me3 patterns.
Mechanism of Action
KDOAM-25 functions as a competitive inhibitor of the 2-oxoglutarate (2-OG) cofactor binding site within the Jumonji C (JmjC) domain of KDM5 enzymes.[10] This inhibition prevents the demethylation of H3K4me3, leading to its accumulation. The primary target of KDOAM-25 is the KDM5 family, with a particularly high potency for KDM5B.[1][2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of KDOAM-25
| Target | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
| (Data sourced from MedchemExpress)[1][2][3] |
Table 2: Cellular Effects of KDOAM-25 Treatment
| Cell Line | Concentration | Effect on H3K4me3 | Phenotypic Effect | Reference |
| MM1S (Multiple Myeloma) | ~30 µM (IC50 for viability) | ~2-fold global increase | G1 cell cycle arrest, impaired proliferation | [2][7][11] |
| MCF-7 (Breast Cancer) | 0.03-1 µM | ~1.5-fold increase | Increased radiosensitivity | [12] |
Signaling Pathway
The KDM5 family of enzymes, particularly KDM5B, has been implicated in several critical cellular signaling pathways. Inhibition of KDM5B by KDOAM-25 can therefore have downstream effects on these pathways. One such pathway is the PI3K/AKT signaling cascade, which is crucial for cell survival, growth, and proliferation. KDM5B has been shown to be essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis.[1] Furthermore, KDM5B is involved in the DNA damage response (DDR) and the regulation of cell cycle checkpoint genes.[5][8]
Experimental Protocols
Experimental Workflow for KDOAM-25 ChIP-seq
The overall workflow for a ChIP-seq experiment using KDOAM-25 involves treating cells with the inhibitor, followed by standard ChIP-seq procedures for histone modifications. A crucial aspect is the inclusion of a spike-in control to accurately quantify the global changes in H3K4me3.
References
- 1. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone modification ChIP-seq on <i>Arabidopsis thaliana</i> Plantlets [en.bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Frontiers | The KDM5B and KDM1A lysine demethylases cooperate in regulating androgen receptor expression and signalling in prostate cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes for Western Blot Analysis with KDOAM-25 Trihydrochloride
Introduction
KDOAM-25 trihydrochloride is a potent and highly selective inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes.[1][2] These enzymes, also known as JARID1, are responsible for the demethylation of trimethylated lysine 4 on histone H3 (H3K4me3), a key epigenetic mark associated with active gene transcription.[3] By inhibiting KDM5, KDOAM-25 leads to an increase in global H3K4me3 levels at transcription start sites, subsequently altering gene expression and impacting cellular processes such as proliferation, differentiation, and drug resistance.[1][3][4] Western blotting is a crucial technique to verify the cellular effects of KDOAM-25 by detecting changes in H3K4me3 levels and the expression of KDM5 isoforms, particularly KDM5B.
Mechanism of Action
KDOAM-25 acts as a competitive inhibitor of the 2-oxoglutarate (2-OG) binding site within the catalytic domain of KDM5 enzymes.[3] This inhibition prevents the demethylation of H3K4me3, leading to its accumulation. The primary target of KDOAM-25 is the KDM5 family, with high selectivity over other histone demethylase families.[1][2] The resulting increase in H3K4me3 can reactivate silenced genes, including tumor suppressors, and modulate various signaling pathways.
Downstream Signaling Pathways Modulated by KDM5 Inhibition
Inhibition of KDM5 by compounds like KDOAM-25 has been shown to impact several downstream signaling pathways, making it a valuable tool for studying epigenetic regulation in various diseases, including cancer.
-
cGAS-STING Pathway: KDM5B and KDM5C can suppress the expression of STING (stimulator of interferon genes), a key component of the innate immune response, by removing H3K4me3 from its promoter.[1] Inhibition of KDM5 can, therefore, upregulate STING expression, leading to the activation of the cGAS-STING-TBK1-IRF3 signaling axis and promoting an anti-tumor immune response.[1]
-
B-Cell Receptor (BCR) and MAPK/ERK Signaling: In lymphoma, KDM5 inhibition has been demonstrated to diminish B-cell signaling.[3][5] This includes the downregulation of key components in the MAPK/ERK signaling pathway.[5]
-
PI3K/Akt Pathway: In the context of drug resistance in uveal melanoma, KDOAM-25 has been shown to overcome resistance to MEK inhibitors by targeting KDM5B.[6] KDM5B can regulate the PTEN/PI3K/Akt pathway, and its inhibition can influence the phosphorylation of Akt.[6]
Applications in Research
Western blot analysis following KDOAM-25 treatment is instrumental in:
-
Confirming Target Engagement: Demonstrating an increase in global H3K4me3 levels provides direct evidence that KDOAM-25 is active in the treated cells.
-
Investigating Downstream Effects: Assessing changes in the expression levels of KDM5B and other downstream target proteins.
-
Dose-Response Studies: Determining the optimal concentration of KDOAM-25 required to achieve the desired biological effect.
-
Time-Course Experiments: Understanding the kinetics of H3K4me3 accumulation and subsequent changes in protein expression.
-
Drug Combination Studies: Evaluating the synergistic or antagonistic effects of KDOAM-25 with other therapeutic agents.
Quantitative Data Summary
The following tables summarize the key quantitative data related to this compound.
Table 1: In Vitro Inhibitory Activity of KDOAM-25
| Target | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
Data sourced from MedchemExpress.[1][2]
Table 2: Cellular Activity of KDOAM-25 in Multiple Myeloma (MM1S) Cells
| Parameter | Value | Notes |
| IC50 for Viability Reduction | ~30 µM | Observed after 5-7 days of treatment.[2][4] |
| Effect on H3K4me3 | ~2-fold increase | At a concentration of 50 µM.[2] |
| Cell Cycle Effect | G1 arrest | Increased proportion of cells in G1 phase.[2] |
Table 3: Recommended Concentrations and Incubation Times for Western Blot Analysis
| Cell Line | KDOAM-25 Concentration | Incubation Time | Observed Effect | Reference |
| MCF-7 (Breast Cancer) | 0.03 - 1 µM | 24 hours | Modest (~1.5-fold) increase in H3K4me3.[7] | [7] |
| OMM1-R (Uveal Melanoma) | 5 µM | 24 hours | Increased H3K4me3 and H3K27ac.[6] | [6] |
| TNBC cells | 500 nM | 10 hours | Increased p21 expression. | [8] |
Experimental Protocols
Protocol 1: Treatment of Cells with this compound
This protocol outlines the steps for treating cultured cells with KDOAM-25 prior to harvesting for Western blot analysis.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium
-
Cultured cells of interest
Procedure:
-
Prepare KDOAM-25 Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C.
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment: Dilute the KDOAM-25 stock solution in pre-warmed complete cell culture medium to the desired final concentrations (refer to Table 3 for guidance). Remove the existing medium from the cells and replace it with the medium containing KDOAM-25. A vehicle control (DMSO) should be included in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 10, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting: After the incubation period, proceed to cell harvesting and lysate preparation as described in Protocol 2.
Protocol 2: Histone Extraction and Western Blot Analysis
This protocol provides a method for extracting histones and performing Western blot analysis to detect H3K4me3 and KDM5B.
Materials:
-
Lysis Buffer: RIPA buffer is a common choice. For specific histone extraction, an acid extraction protocol may be used.[9] A sample RIPA buffer composition is: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and phosphatase inhibitor cocktail
-
0.8 M HCl (for acid extraction)
-
Tris-HCl 1.5 M pH 8.5 (for neutralization in acid extraction)
-
BCA or Bradford protein assay reagents
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Anti-H3K4me3 antibody
-
Anti-KDM5B antibody
-
Anti-Histone H3 or β-actin antibody (as a loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis (RIPA Buffer Method): a. Wash the cell pellet with ice-cold PBS. b. Resuspend the pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.
-
Histone Extraction (Simplified Acid Extraction Method): [9] a. After initial cell lysis (e.g., with RIPA buffer) and centrifugation, retain the pellet containing the chromatin fraction.[9] b. Add 0.8 M HCl to the pellet and sonicate briefly.[9] c. Incubate on ice for 1 hour.[9] d. Centrifuge at maximum speed for 10 minutes and collect the supernatant containing the histones.[9] e. Neutralize the sample with Tris-HCl 1.5 M pH 8.5.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein per lane onto an SDS-PAGE gel. b. Run the gel until adequate separation is achieved. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
-
Detection: a. Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions. b. Capture the signal using an imaging system.
Visualizations
Caption: Experimental workflow for Western blot analysis of KDOAM-25 treated cells.
Caption: Simplified signaling pathway of KDOAM-25 action and its downstream effects.
References
- 1. KDM5 histone demethylases repress immune response via suppression of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Modification [labome.com]
- 5. ashpublications.org [ashpublications.org]
- 6. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdanderson.org [mdanderson.org]
Application Notes and Protocols: KDOAM-25 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDOAM-25 is a potent, cell-permeable, and highly selective small molecule inhibitor of the KDM5 (Lysine-Specific Demethylase 5) family of histone demethylases.[1] The KDM5 family, which includes KDM5A, KDM5B, KDM5C, and KDM5D, are Fe(II) and 2-oxoglutarate (2-OG) dependent enzymes that specifically remove trimethyl marks from histone H3 at lysine 4 (H3K4me3).[2][3] Aberrant activity and overexpression of KDM5 enzymes, particularly KDM5B, are frequently observed in various cancers, including breast cancer, where they contribute to tumor progression, drug resistance, and metabolic reprogramming.[3][4] KDOAM-25 acts as a 2-OG competitive inhibitor, leading to an increase in global H3K4me3 levels, thereby modulating gene expression and exerting anti-cancer effects.[1][5] These notes provide a summary of the known applications and effects of KDOAM-25 in breast cancer cell lines.
Mechanism of Action in Breast Cancer
The primary mechanism of KDOAM-25 involves the inhibition of KDM5 enzymatic activity, which prevents the demethylation of H3K4me3 at transcription start sites.[1] This epigenetic modification leads to a more open chromatin state and can reactivate the expression of silenced tumor suppressor genes. In the context of breast cancer, KDM5B inhibition has been shown to directly induce the re-expression of the tumor suppressor protein HEXIM1.[6] Furthermore, KDM5B is implicated in the activation of pro-survival signaling pathways like PI3K/AKT.[6] By inhibiting KDM5B, KDOAM-25 can suppress proliferation, induce cell differentiation, and enhance the sensitivity of breast cancer cells to conventional therapies.[2][5]
Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of KDOAM-25.
Table 1: In Vitro Enzymatic Inhibition by KDOAM-25
| Target | IC₅₀ (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
| (Data sourced from reference[1]) |
Table 2: Cellular Effects of KDOAM-25 on Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | Effect | Observations | Citations |
| MCF-7 | ER-positive | Increased H3K4me3 | A modest (~1.5-fold) but significant increase in bulk H3K4me3 was observed at 0.03-1 µM after 24 hours. | [2][7] |
| MCF-7 | ER-positive | Increased Radiosensitivity | KDOAM-25 treatment increased the sensitivity of MCF-7 cells to irradiation. | [2][3][5] |
| TNBC Lines | Triple-Negative | Inhibition of Proliferation | Inhibited the proliferation and colony formation of various TNBC cell lines. | [6] |
| MDA-MB-453 | Triple-Negative | Chemosensitization | Did not induce significant apoptosis alone, but synergized with doxorubicin to inhibit cell growth and induce apoptosis. | [6] |
Visualized Pathways and Workflows
Caption: KDOAM-25 inhibits KDM5B, increasing H3K4me3 and HEXIM1 expression.
Caption: Workflow for determining the IC₅₀ of KDOAM-25 using an MTT assay.
Caption: Workflow for analyzing apoptosis and cell cycle by flow cytometry.
Experimental Protocols
Protocol 1: Cell Proliferation (MTT) Assay
This protocol is for determining the effect of KDOAM-25 on the proliferation of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
KDOAM-25 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of KDOAM-25 in complete medium. Remove the old medium from the wells and add 100 µL of the KDOAM-25 dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest KDOAM-25 treatment.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Analysis of Histone Methylation by Western Blot
This protocol is for assessing changes in H3K4me3 levels following KDOAM-25 treatment.
Materials:
-
6-well plates
-
KDOAM-25
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies: anti-H3K4me3, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of KDOAM-25 (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against H3K4me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for Total Histone H3 as a loading control. Quantify band intensity using software like ImageJ.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
6-well plates
-
KDOAM-25
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with KDOAM-25 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Analysis by Annexin V/PI Staining
This protocol is for quantifying apoptosis in KDOAM-25-treated cells.
Materials:
-
6-well plates
-
KDOAM-25
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Procedure:
-
Cell Treatment: Seed cells and treat with KDOAM-25 as desired (e.g., in combination with doxorubicin).[6]
-
Cell Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. KDM5 family as therapeutic targets in breast cancer: Pathogenesis and therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating MEK Inhibitor Resistance with KDOAM-25 trihydrochloride
Disclaimer: The primary research article investigating the direct use of KDOAM-25 trihydrochloride in MEK inhibitor resistance has been retracted due to concerns regarding the integrity of the publication process.[1][2] The following application notes and protocols are presented as a hypothetical framework for researchers interested in exploring the potential of KDM5 inhibition in the context of MEK inhibitor resistance, based on the known mechanisms of KDOAM-25 and established principles of drug resistance in cancer biology.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[3][4] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many cancers.[3] MEK inhibitors have shown clinical efficacy; however, the development of resistance is a significant challenge.[4][5] Resistance mechanisms often involve the reactivation of the MAPK pathway or the activation of alternative survival pathways, such as the PI3K-Akt pathway.[5][6][7]
Recent research has highlighted the role of epigenetic modifications in the development of drug resistance.[8][9] this compound is a potent and selective inhibitor of the histone lysine demethylase 5 (KDM5) family, with IC50 values of 71 nM for KDM5A, 19 nM for KDM5B, 69 nM for KDM5C, and 69 nM for KDM5D.[10][11] KDM5 enzymes are responsible for demethylating histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[12] By inhibiting KDM5, KDOAM-25 leads to an increase in global H3K4 methylation, which can alter gene expression and potentially counteract resistance mechanisms.[10][13]
These application notes provide a hypothetical framework for utilizing this compound to study and potentially overcome MEK inhibitor resistance in cancer cell lines.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the MAPK signaling pathway, a common mechanism of MEK inhibitor resistance, and a proposed experimental workflow for investigating the effects of KDOAM-25.
References
- 1. Retracted: KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Dissolving KDOAM-25 Trihydrochloride for Optimal Experimental Results
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
KDOAM-25 is a potent and highly selective inhibitor of histone lysine demethylase 5 (KDM5).[1][2][3] It has demonstrated the ability to increase global H3K4 methylation at transcriptional start sites and impair proliferation in various cancer cell lines, such as multiple myeloma MM1S cells.[1][2][3] This document provides detailed protocols for the dissolution of KDOAM-25 trihydrochloride for use in a variety of research applications. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and optimal performance in downstream experiments. It is important to note that the free form of KDOAM-25 can be unstable, and the more stable citrate salt is often recommended.[1][4]
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for KDOAM-25.
| Parameter | Value | Source |
| Target | Histone Demethylase (KDM5) | [3] |
| IC50 (KDM5A) | 71 nM | [1][2][3] |
| IC50 (KDM5B) | 19 nM | [1][2][3] |
| IC50 (KDM5C) | 69 nM | [1][2][3] |
| IC50 (KDM5D) | 69 nM | [1][2][3] |
| Molecular Formula | C₁₅H₂₅N₅O₂ (free base) | [3] |
| Molecular Weight | 307.39 g/mol (free base) | [3] |
Experimental Protocols
1. Materials Required:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile polypropylene microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered pipette tips
-
(Optional) Sonicator or water bath
2. Protocol for Preparing a 10 mM Stock Solution in DMSO:
This protocol outlines the steps to prepare a concentrated stock solution of this compound, which can be stored for later use and diluted to working concentrations.
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on the molecular weight of the trihydrochloride salt (Note: the provided molecular weight of 307.39 g/mol is for the free base; the trihydrochloride salt will have a higher molecular weight. Please refer to the manufacturer's certificate of analysis for the exact molecular weight).
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, if you weighed out the equivalent of 3.074 mg of the free base, you would add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. MedChemExpress suggests that stock solutions of the related citrate salt are stable for up to 6 months at -80°C and 1 month at -20°C when stored under nitrogen.[5]
3. Protocol for Preparing Working Solutions:
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or experimental buffer.
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Serial Dilution: Perform a serial dilution of the 10 mM DMSO stock solution into your experimental buffer or medium. For example, to prepare a 10 µM working solution in 1 mL of media, you would add 1 µL of the 10 mM stock solution to 999 µL of media.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your working solution, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
Visualizations
Below are diagrams illustrating the experimental workflow and the signaling pathway affected by KDOAM-25.
Caption: Workflow for dissolving this compound.
Caption: KDOAM-25 inhibits KDM5, leading to increased H3K4me3.
References
Determining the Optimal Concentration of KDOAM-25 for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of KDOAM-25, a potent and selective inhibitor of the KDM5 family of histone lysine demethylases, for use in various cell-based assays. Understanding the precise concentration of KDOAM-25 is critical for obtaining accurate, reproducible, and meaningful experimental results.
Principle and Mechanism of Action
KDOAM-25 is a small molecule inhibitor that targets the Jumonji C (JmjC) domain-containing histone lysine demethylase 5 (KDM5) family (KDM5A, KDM5B, KDM5C, and KDM5D).[1] These enzymes are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4), a key epigenetic mark associated with active gene transcription. By inhibiting KDM5, KDOAM-25 leads to an increase in global H3K4 methylation, particularly trimethylation (H3K4me3), at transcriptional start sites.[1][2] This alteration in the epigenetic landscape can modulate gene expression, leading to various cellular outcomes, including cell cycle arrest, inhibition of proliferation, and induction of apoptosis, particularly in cancer cells where KDM5 enzymes are often dysregulated.[3][4][5]
The primary mechanism of action of KDOAM-25 involves its direct binding to the KDM5B protein.[3][5] This interaction has been shown to overcome resistance to MEK inhibitors in uveal melanoma cells.[3][5]
Figure 1: Signaling pathway of KDOAM-25 action.
Recommended Starting Concentrations and Reported Effective Doses
The optimal concentration of KDOAM-25 is highly dependent on the cell type, assay duration, and the specific endpoint being measured. Based on published data, the following concentrations have been shown to be effective in various cell lines:
| Cell Line | Assay Type | Effective Concentration | Incubation Time | Reference |
| Uveal Melanoma (92.1-R, OMM1-R) | Cell Viability (CCK8), Colony Formation | 5 µM | 72 hours | [3] |
| Multiple Myeloma (MM1S) | Cell Viability | IC50 of ~30 µM | 5-7 days | [1][4] |
| Breast Cancer (MCF-7) | H3K4me3 Levels (Western Blot) | 0.03 - 1 µM | 24 hours | [6] |
| Multiple Myeloma (MM1S) | Cell Cycle Analysis | 50 µM | Not Specified | [1] |
| SARS-CoV-2 Pseudotyped Virus Entry | Caco-2 and HEK293T cells | Not specified, but effective | Not Specified | [7] |
Note: These values should be used as a starting point for optimization in your specific experimental system.
Experimental Protocol for Determining Optimal Concentration
This protocol outlines a systematic approach to determine the optimal concentration of KDOAM-25 for a cell-based assay. The workflow involves a dose-response analysis to identify a concentration that elicits the desired biological effect without causing excessive cytotoxicity.
Figure 2: Workflow for optimizing KDOAM-25 concentration.
Materials and Reagents
-
KDOAM-25 (consider the stable salt form, KDOAM-25 citrate, for improved stability[1])
-
Appropriate cell line and complete culture medium
-
Assay-specific plates (e.g., 96-well plates)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Reagents for the specific cell-based assay (e.g., CCK8, MTT, luciferase reporter assay reagents)
-
Reagents for a cytotoxicity assay (e.g., LDH assay kit, Trypan blue)
-
Multichannel pipette
-
Plate reader or other detection instrument
Stock Solution Preparation
-
Prepare a high-concentration stock solution of KDOAM-25 (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.
Experimental Procedure
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis. The optimal seeding density should be determined empirically for each cell line.
-
KDOAM-25 Dilution Series: Prepare a serial dilution of KDOAM-25 in complete culture medium. A broad range is recommended for the initial experiment (e.g., 0.01, 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest KDOAM-25 concentration) and a negative control (untreated cells).
-
Cell Treatment: After allowing the cells to adhere overnight, carefully remove the medium and add the KDOAM-25 dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your assay endpoint (e.g., 24, 48, or 72 hours).
-
Assay Performance:
-
Primary Assay: Perform your specific cell-based assay according to the manufacturer's protocol (e.g., measure cell viability, reporter gene activity, etc.).
-
Cytotoxicity Assay: In parallel, assess cell cytotoxicity to distinguish between a specific biological effect and general toxicity.
-
Data Analysis
-
Normalize the data from the primary assay to the vehicle control.
-
Plot the normalized response against the logarithm of the KDOAM-25 concentration to generate a dose-response curve.
-
Analyze the cytotoxicity data in a similar manner.
-
Determine the optimal concentration range that provides a significant effect in the primary assay with minimal cytotoxicity.
Logical Decision Making for Optimal Concentration Selection
The selection of the optimal KDOAM-25 concentration is a balance between achieving a robust and specific biological response while minimizing off-target and cytotoxic effects.
Figure 3: Decision-making for selecting the optimal concentration.
Conclusion
Determining the optimal concentration of KDOAM-25 is a crucial step for the successful implementation of cell-based assays. By following the protocols and considering the data presented in these application notes, researchers can confidently identify a working concentration that is both effective and minimally toxic, leading to reliable and interpretable results in their drug discovery and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KDM5 Family Demethylase Inhibitor KDOAM-25 Reduces Entry of SARS-CoV-2 Pseudotyped Viral Particles into Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with KDOAM-25 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of studies involving KDOAM-25 trihydrochloride, a potent and selective inhibitor of the KDM5 family of histone lysine demethylases.
Introduction
KDOAM-25 is a small molecule inhibitor targeting the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D), which are histone lysine demethylases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4)[1][2][3]. By inhibiting KDM5, KDOAM-25 leads to an increase in global H3K4 methylation, particularly trimethylation (H3K4me3), at transcription start sites[1][4]. This epigenetic modification is associated with active gene transcription. Dysregulation of KDM5 activity has been implicated in various cancers, making it an attractive therapeutic target[3][5][6]. In vitro studies have demonstrated that KDOAM-25 can induce G1 cell-cycle arrest and impair the proliferation of cancer cells, such as those in multiple myeloma and uveal melanoma[1][5][7]. These notes outline a proposed in vivo experimental design to evaluate the efficacy and pharmacodynamics of KDOAM-25 in preclinical cancer models.
Mechanism of Action Signaling Pathway
KDOAM-25 exerts its biological effects by inhibiting the enzymatic activity of the KDM5 family of histone demethylases. This leads to an accumulation of H3K4me3 at gene promoters, which in turn alters gene expression, resulting in cell cycle arrest and reduced cancer cell proliferation.
Figure 1: KDOAM-25 Mechanism of Action.
Proposed In Vivo Experimental Design
The following outlines a proposed study to assess the anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of KDOAM-25 in a xenograft model of multiple myeloma. A similar design can be adapted for other cancer types, such as uveal melanoma, by selecting appropriate cell lines and animal models.
Animal Models and Cell Lines
The choice of animal model is critical for the successful evaluation of a therapeutic agent. For studying multiple myeloma, immunodeficient mice are required to host human xenografts.
| Parameter | Recommendation | Rationale |
| Animal Strain | NOD/SCID or NSG mice | These strains are highly immunodeficient, allowing for the robust engraftment of human multiple myeloma cells. |
| Age/Sex | 6-8 week old female mice | Female mice are often preferred for ease of handling and reduced aggression. Age is standard for tumor engraftment. |
| Cell Line | MM.1S-Luc | This human multiple myeloma cell line has been used in preclinical studies and can be engineered to express luciferase for in vivo imaging. |
| Engraftment | Intravenous (tail vein) injection of 1 x 10^6 MM.1S-Luc cells | This route of injection mimics the systemic nature of multiple myeloma and allows for monitoring of tumor burden via bioluminescence. |
Treatment Groups and Dosing
A well-designed study includes appropriate control and treatment groups to assess the efficacy and toxicity of the compound.
| Group | Treatment | Dose (mg/kg) | Route of Administration | Schedule | Number of Animals |
| 1 | Vehicle Control | N/A | Intraperitoneal (IP) | Daily | 10 |
| 2 | KDOAM-25 | 10 | Intraperitoneal (IP) | Daily | 10 |
| 3 | KDOAM-25 | 30 | Intraperitoneal (IP) | Daily | 10 |
| 4 | KDOAM-25 | 100 | Intraperitoneal (IP) | Daily | 10 |
| 5 | Positive Control (e.g., Bortezomib) | Clinically relevant dose | As per literature | As per literature | 10 |
Note: The proposed doses for KDOAM-25 are starting points and should be optimized in a preliminary dose-finding/tolerability study.
Efficacy and Pharmacodynamic Endpoints
A combination of efficacy and pharmacodynamic endpoints should be assessed to provide a comprehensive understanding of the in vivo activity of KDOAM-25.
| Endpoint | Method | Timepoints |
| Tumor Burden | Bioluminescence Imaging (BLI) | Weekly |
| Survival | Daily monitoring | End of study |
| Body Weight | Manual measurement | Twice weekly |
| Pharmacokinetics (PK) | Blood sampling post-dosing | Pre-dose, 0.5, 1, 2, 4, 8, 24 hours (satellite groups) |
| Pharmacodynamics (PD) | Tumor/blood collection for H3K4me3 analysis | 2, 8, 24 hours post-first dose and at study endpoint |
| Toxicity | Clinical observations, organ weights, histology | Daily and at study endpoint |
Experimental Workflow
The following diagram illustrates the proposed workflow for the in vivo efficacy study.
Figure 2: In Vivo Efficacy Study Workflow.
Detailed Experimental Protocols
Formulation of this compound
The formulation of the investigational compound is critical for its bioavailability and in vivo activity.
-
Vehicle Selection: A common vehicle for intraperitoneal injection of small molecules is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The solubility and stability of KDOAM-25 in this vehicle should be confirmed prior to in vivo use.
-
Preparation:
-
On the day of dosing, weigh the required amount of this compound.
-
Dissolve in DMSO first.
-
Add PEG300 and Tween 80, and vortex until the solution is clear.
-
Add saline to the final volume and mix thoroughly.
-
The final solution should be clear and free of precipitation.
-
Tumor Cell Implantation and Monitoring
-
Cell Culture: Culture MM.1S-Luc cells under standard conditions as recommended by the supplier.
-
Cell Preparation: On the day of implantation, harvest cells and wash twice with sterile PBS. Resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Anesthetize mice and inject 100 µL of the cell suspension (1 x 10^6 cells) into the lateral tail vein.
-
Monitoring: Monitor tumor engraftment and growth weekly using an in vivo bioluminescence imaging system. Image mice 10-15 minutes after intraperitoneal injection of luciferin.
Pharmacokinetic (PK) Analysis
-
Sample Collection: In satellite groups of animals, collect blood samples (approximately 50-100 µL) via retro-orbital or submandibular bleeding at specified time points after the first dose.
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Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuge to separate plasma.
-
Analysis: Analyze plasma concentrations of KDOAM-25 using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Pharmacodynamic (PD) Analysis
-
Sample Collection: At specified time points and at the end of the study, euthanize animals and collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs).
-
Histone Extraction: Extract histones from tumor tissue or PBMCs using a commercial histone extraction kit.
-
Western Blot Analysis: Perform Western blotting to detect the levels of H3K4me3. Use an antibody specific for H3K4me3 and a total histone H3 antibody for normalization.
-
ELISA: Alternatively, use an ELISA-based assay for a more quantitative assessment of H3K4me3 levels.
Logical Relationships in Experimental Design
Figure 3: Logical Flow of the In Vivo Study.
Conclusion
The provided application notes and protocols offer a robust framework for the in vivo evaluation of this compound. A well-executed study based on this design will provide critical data on the efficacy, pharmacokinetics, and pharmacodynamics of this promising KDM5 inhibitor, paving the way for further preclinical and clinical development. It is essential to conduct all animal experiments in accordance with institutional guidelines and regulations for animal welfare.
References
- 1. Mouse models of uveal melanoma: Strengths, weaknesses, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Orthotopic murine xenograft model of uveal melanoma with spontaneous liver metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xenograft Mouse Model of Human Uveal Melanoma [bio-protocol.org]
- 7. In-vivo xenograft murine human uveal melanoma model develops hepatic micrometastases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KDOAM-25 Trihydrochloride Technical Support Center
This technical support center provides guidance for researchers and scientists using KDOAM-25 trihydrochloride in their experiments. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a potent and highly selective inhibitor of the histone lysine demethylase 5 (KDM5) family of enzymes.[1][2][3] It is used in research to study the role of KDM5 in various biological processes, including gene expression and cell proliferation.[1] Its potential applications are being explored in areas such as cancer research, particularly in multiple myeloma.[1][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: While specific quantitative solubility data for this compound is not widely published, based on the properties of the related citrate salt and general characteristics of hydrochloride salts of organic molecules, polar solvents are recommended. For creating stock solutions, dimethyl sulfoxide (DMSO) is a common choice. For in vivo studies, co-solvent systems are often necessary. A protocol for a related salt involves an initial stock in DMSO, which is then further diluted in a mixture of PEG300, Tween-80, and saline.[5]
Q3: What is the recommended storage condition for this compound solutions?
A3: For the related KDOAM-25 citrate salt, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[5] It is advisable to follow similar storage conditions for this compound to minimize degradation.
Q4: Is the free form of KDOAM-25 stable?
A4: The free form of KDOAM-25 is prone to instability.[1] Therefore, it is advisable to use a stable salt form, such as the trihydrochloride or citrate salt, which retains the same biological activity.[1]
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is limited in publicly available resources. However, the following table provides information on the preparation of solutions for a related salt, KDOAM-25 citrate, which can serve as a valuable reference.
| Formulation Type | Solvent System | Achievable Concentration | Notes |
| In vivo formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | This protocol yields a clear solution. The saturation point is not specified.[5] |
| In vivo formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | This protocol also yields a clear solution with an unknown saturation point.[5] |
| In vivo formulation 3 | 10% DMSO, 90% Corn oil | ≥ 5 mg/mL | Caution is advised if the continuous dosing period exceeds half a month.[5] |
Troubleshooting Guide
Issue: The compound is not dissolving in my chosen solvent.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of the compound in that specific solvent.
-
Troubleshooting Steps:
-
Try gentle warming of the solution. A water bath set to 37°C can aid dissolution.
-
Use sonication to increase the rate of dissolution.
-
If the compound still does not dissolve, consider reducing the target concentration.
-
For aqueous solutions, ensure the pH is compatible with the hydrochloride salt. A slightly acidic pH may improve solubility.
-
Issue: The compound dissolves initially but then precipitates out of solution.
-
Possible Cause: This can occur when a stock solution (e.g., in DMSO) is diluted into an aqueous buffer where the compound is less soluble.
-
Troubleshooting Steps:
-
Decrease the final concentration of the compound in the aqueous medium.
-
Increase the percentage of the initial solvent (e.g., DMSO) in the final solution, if experimentally permissible.
-
Consider using a formulation with solubilizing agents, such as PEG300 or Tween-80, as indicated in the in vivo protocols for the citrate salt.[5]
-
Issue: I am observing degradation of the compound in my solution.
-
Possible Cause: The free base form of KDOAM-25 is known to be unstable.[1] The solvent or storage conditions may be promoting degradation.
-
Troubleshooting Steps:
-
Prepare fresh solutions before each experiment.
-
Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Ensure your solvent is of high purity and free of contaminants that could react with the compound.
-
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, briefly sonicate the tube in a water bath sonicator or warm it to 37°C until the solid is completely dissolved.
-
Storage: Store the stock solution in small, single-use aliquots at -80°C.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
References
KDOAM-25 trihydrochloride stability in solution
This technical support center provides guidance on the stability, handling, and troubleshooting of KDOAM-25 and its salt forms in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the stability of KDOAM-25 in solution?
There is limited specific stability data available for KDOAM-25 trihydrochloride in solution. However, the free form of KDOAM-25 is known to be prone to instability.[1] For this reason, the citrate salt (KDOAM-25 citrate) is often recommended as a more stable alternative that retains the same biological activity.[1]
For KDOAM-25 citrate, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[2][3] It is strongly recommended that working solutions for in vivo experiments be prepared fresh on the day of use.[2][4]
Q2: What are the recommended storage conditions for KDOAM-25?
For the solid form of KDOAM-25 citrate, storage at 4°C under a nitrogen atmosphere is recommended.[2][3] For solutions, please refer to the stability information in the table below.
Q3: How should I dissolve KDOAM-25?
KDOAM-25 citrate is soluble in DMSO.[2] It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as DMSO is hygroscopic and the presence of water can affect the solubility and stability of the compound.[2] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
Q4: Is there a difference in biological activity between the different forms of KDOAM-25?
The stable salt form, KDOAM-25 citrate, is reported to retain the same biological activity as the free form.[1] KDOAM-25 is a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases.[1][2][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solution concentration is too high.- Improper storage temperature.- Absorption of water by the solvent (e.g., DMSO). | - Prepare a more dilute stock solution.- Ensure storage at the recommended temperature (-80°C or -20°C).[2][3]- Use fresh, anhydrous DMSO for stock solution preparation.[2]- Briefly sonicate or warm the solution to redissolve the precipitate before use. |
| Inconsistent experimental results | - Degradation of KDOAM-25 in the working solution.- Use of the unstable free form of KDOAM-25. | - Prepare fresh working solutions for each experiment from a frozen stock.[2][4]- Consider using the more stable KDOAM-25 citrate salt.[1] |
| Difficulty dissolving the compound | - Solvent quality.- Compound has precipitated out of solution. | - Use high-purity, anhydrous solvent. For DMSO, use a newly opened bottle.[2]- Use sonication or gentle warming to aid dissolution.[2] |
Data Summary
KDOAM-25 Citrate Solubility and Storage Conditions
| Parameter | Solvent | Concentration | Storage Temperature | Duration | Notes |
| Solubility | DMSO | 200 mg/mL (400.39 mM) | N/A | N/A | Ultrasonic treatment may be needed; use of freshly opened DMSO is recommended.[2] |
| Stock Solution Storage | In solvent | N/A | -80°C | 6 months | Store under a nitrogen atmosphere.[2][3] |
| -20°C | 1 month | Store under a nitrogen atmosphere.[2][3] | |||
| Solid Form Storage | N/A | N/A | 4°C | N/A | Store under a nitrogen atmosphere.[2][3] |
Experimental Protocols
Recommended Protocol for Preparation and Handling of KDOAM-25 Solutions
-
Reagent and Equipment Preparation :
-
Stock Solution Preparation (e.g., 10 mM) :
-
Allow the KDOAM-25 citrate vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of KDOAM-25 citrate in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh DMSO to achieve the desired concentration.
-
Vortex thoroughly. If necessary, use a sonicator or warm the solution gently (e.g., in a 37°C water bath) to ensure complete dissolution.[2]
-
-
Stock Solution Storage :
-
Working Solution Preparation :
Visualizations
Caption: Recommended workflow for preparing and using KDOAM-25 solutions.
Caption: Troubleshooting decision tree for KDOAM-25 stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MedChemExpress KDOAM-25 citrate 2448475-08-7 [environmental-expert.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
KDOAM-25 Trihydrochloride Technical Support Center
Welcome to the technical support center for KDOAM-25 trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges and unexpected outcomes during their experiments with this potent and highly selective KDM5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: KDOAM-25 is a potent and highly selective inhibitor of the histone lysine demethylase 5 (KDM5) family of enzymes.[1][2][3] It specifically targets KDM5A, KDM5B, KDM5C, and KDM5D, leading to an increase in global H3K4 trimethylation (H3K4me3) at transcriptional start sites.[1] This epigenetic modification results in impaired proliferation in various cancer cell lines, such as multiple myeloma MM1S cells.[1][2]
Q2: I am not observing the expected decrease in cell viability after 48 hours of treatment. Is the compound not working?
A2: It is a known characteristic of KDOAM-25 to exhibit a delayed effect on cell viability. Studies have shown that a reduction in the viability of MM1S cells is typically observed after a delay of 5-7 days of treatment.[1][2] Therefore, it is recommended to extend the duration of your cell viability assays to at least 7 days to observe the full effect of the compound.
Q3: I've noticed that the inhibitory effect of KDOAM-25 on H3K4me3 levels is lost at higher concentrations in my MCF-7 cells. Is this a common finding?
A3: Yes, this is a documented phenomenon. In MCF-7 breast cancer cells, a modest but significant increase in H3K4me3 levels was observed at lower concentrations (0.03-1 µM).[4] However, this effect was reported to be lost at higher concentrations.[4] This suggests a complex dose-response relationship that may be cell-type specific. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Is this compound stable in its free form?
A4: The free form of KDOAM-25 is prone to instability.[1][5][6] For enhanced stability, it is advisable to consider using the citrate salt form of KDOAM-25, which retains the same biological activity.[1] If you are using the trihydrochloride salt, ensure proper storage conditions as per the manufacturer's instructions to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No significant change in global H3K4me3 levels. | 1. Suboptimal concentration of KDOAM-25. 2. Insufficient incubation time. 3. Cell line may be less sensitive. 4. Compound degradation. | 1. Perform a dose-response experiment to identify the optimal concentration. 2. Increase the incubation time (e.g., 24-72 hours). 3. Titrate the compound across a wider concentration range. 4. Ensure proper storage and handling of the compound. Consider using the more stable citrate salt. |
| High variability in cell viability assay results. | 1. Uneven cell seeding. 2. Edge effects in multi-well plates. 3. Inconsistent drug concentration across wells. 4. Delayed effect of the compound leading to variations in longer-term assays. | 1. Ensure a single-cell suspension and proper mixing before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile media/PBS. 3. Ensure thorough mixing of the compound in the media before adding to the cells. 4. Maintain consistent experimental conditions for the entire duration of the assay (5-7 days). |
| Unexpected off-target effects observed. | 1. Although highly selective for the KDM5 subfamily, off-target effects can occur at very high concentrations. 2. The observed phenotype may be a downstream consequence of KDM5 inhibition. | 1. Use the lowest effective concentration determined from your dose-response studies. 2. Investigate downstream signaling pathways affected by H3K4me3 alterations to understand the observed phenotype. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of KDOAM-25
| Target | IC₅₀ (nM) |
| KDM5A | 71[1][2][3] |
| KDM5B | 19[1][2][3] |
| KDM5C | 69[1][2][3] |
| KDM5D | 69[1][2][3] |
Table 2: Cellular Activity of KDOAM-25 in MM1S Multiple Myeloma Cells
| Parameter | IC₅₀ (µM) | Incubation Time |
| Cell Viability | ~30[1][2] | 5-7 days |
Experimental Protocols
Western Blotting for H3K4me3 Levels
-
Cell Lysis:
-
Treat cells with the desired concentrations of KDOAM-25 for the specified duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Sonicate the lysate to shear chromatin and centrifuge to pellet cell debris.
-
Collect the supernatant containing nuclear proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 (and a loading control like total Histone H3) overnight at 4°C.
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Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Caption: Signaling pathway of KDOAM-25 action.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical troubleshooting flow for common issues.
References
optimizing KDOAM-25 trihydrochloride treatment duration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing treatment duration and troubleshooting experiments involving KDOAM-25 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the KDM5 family of histone lysine demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] These enzymes are responsible for removing methyl groups from lysine 4 on histone H3 (H3K4me3 and H3K4me2), a mark associated with active gene transcription.[3] By inhibiting KDM5 enzymes, KDOAM-25 leads to a global increase in H3K4 methylation at transcription start sites.[1][4] This epigenetic modification can alter gene expression, leading to effects such as impaired cancer cell proliferation and cell cycle arrest at the G1 phase.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[5] The free form of KDOAM-25 can be prone to instability, and for improved stability, the citrate salt form (KDOAM-25 citrate) is recommended, which maintains the same biological activity.[1][6] Store the solid compound and stock solutions as recommended on the certificate of analysis provided by the supplier.
Q3: What are the typical concentrations and treatment durations used for KDOAM-25 in cell culture experiments?
A3: The optimal concentration and treatment duration are highly dependent on the cell line and the specific assay being performed. Published studies have used a range of concentrations and durations. For example, an increase in H3K4me3 levels in MCF-7 cells has been observed after 24 hours of treatment with concentrations between 0.03-1 µM.[1] In other studies, cell viability and colony formation assays in uveal melanoma cells were conducted with a 72-hour treatment, while apoptosis was assessed after 24 hours.[7] A reduction in the viability of MM1S multiple myeloma cells was observed after 5-7 days of treatment.[2][6] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Optimizing Treatment Duration
Determining the optimal treatment duration for KDOAM-25 is a critical step for obtaining reliable and reproducible results. The following guide provides a systematic approach to optimizing this parameter.
Key Considerations:
-
Biological Question: The experimental endpoint will dictate the necessary treatment duration. For example, observing changes in histone methylation may require a shorter duration than assessing long-term effects on cell proliferation or apoptosis.
-
Cell Line Characteristics: The doubling time and metabolic rate of your cell line will influence how quickly they respond to treatment.
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Compound Stability: Ensure that the compound is stable in your culture medium for the duration of the experiment.
Experimental Workflow for Optimizing Treatment Duration
Caption: Workflow for optimizing KDOAM-25 treatment duration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low increase in H3K4me3 levels | 1. Suboptimal treatment duration or concentration: The treatment may be too short or the concentration too low to induce a detectable change. 2. Compound degradation: this compound may be unstable in the culture medium over long incubation times. 3. Inefficient histone extraction or antibody issues: Problems with the western blot protocol can lead to poor signal. | 1. Perform a time-course and dose-response experiment: Test a range of concentrations and incubation times (e.g., 6, 12, 24, 48 hours) to find the optimal conditions for your cell line. 2. Use the more stable citrate salt of KDOAM-25: Consider using KDOAM-25 citrate for longer experiments.[1][6] Replenish the medium with fresh compound for long-term studies. 3. Optimize your western blot protocol: Ensure complete histone extraction and use a validated antibody for H3K4me3. |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Inaccurate drug dilution: Errors in preparing serial dilutions will affect the final concentration. 3. Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth. | 1. Ensure a single-cell suspension before seeding: Use a cell counter for accurate seeding density. 2. Prepare a fresh dilution series for each experiment: Use calibrated pipettes and mix thoroughly. 3. Avoid using the outer wells of the plate: Fill the perimeter wells with sterile PBS or medium to minimize evaporation from the experimental wells. |
| Unexpected cytotoxicity at low concentrations | 1. Cell line sensitivity: Your cell line may be particularly sensitive to KDM5 inhibition. 2. Off-target effects: Although KDOAM-25 is highly selective for KDM5, off-target effects can never be fully excluded. 3. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | 1. Perform a thorough dose-response experiment: Start with very low concentrations to determine the toxicity threshold for your cells. 2. Consult the literature for known off-target effects: Consider using a structurally different KDM5 inhibitor as a control. 3. Ensure the final DMSO concentration is low and consistent across all treatments: Typically, the final DMSO concentration should be below 0.5%. |
| Loss of effect at higher concentrations | 1. Cellular feedback mechanisms: High levels of H3K4me3 may trigger compensatory pathways that counteract the inhibitor's effect. 2. Compound precipitation: At high concentrations, the compound may precipitate out of the solution. | 1. Use concentrations within the optimal range: Based on your dose-response curve, use concentrations that produce a maximal effect without being excessive. One study noted that the effect on H3K4me3 was lost at higher concentrations.[1] 2. Visually inspect the culture medium for any signs of precipitation: Ensure the compound is fully dissolved in the stock solution and at its final concentration in the medium. |
Experimental Protocols
Protocol 1: Western Blot for H3K4me3 Levels
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the optimized duration (e.g., 24 hours).
-
Histone Extraction:
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Wash cells with ice-cold PBS containing protease inhibitors.
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Lyse the cells in a hypotonic buffer and isolate the nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).
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Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate 10-15 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the H3K4me3 signal to a loading control, such as total Histone H3.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
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Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
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MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway
Caption: KDOAM-25 inhibits KDM5, increasing H3K4me3 and altering gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Leveraging Modeling and Simulation to Optimize the Therapeutic Window for Epigenetic Modifier Drugs” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based design and discovery of potent and selective KDM5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
KDOAM-25 Trihydrochloride Cytotoxicity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of KDOAM-25 trihydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate smooth and accurate experimentation.
Troubleshooting Guide
Encountering unexpected results is a common part of the experimental process. This guide addresses potential issues that may arise during the assessment of this compound's cytotoxicity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cytotoxicity Observed | 1. Compound Instability: this compound may be unstable in certain media or over time. 2. Incorrect Concentration: Calculation errors or improper dilution can lead to a lower-than-expected final concentration. 3. Cell Line Resistance: The selected cell line may be inherently resistant to KDM5 inhibitors. 4. Short Incubation Time: The cytotoxic effects of KDOAM-25 may require a longer duration to manifest.[1] | 1. Prepare fresh solutions of KDOAM-25 for each experiment. Consider using the more stable citrate salt form if issues persist.[1] 2. Double-check all calculations and ensure accurate pipetting. 3. Use a sensitive cell line (e.g., MM1.S multiple myeloma cells) as a positive control.[1] 4. Extend the incubation period (e.g., 5-7 days for MM1.S cells).[1] |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Compound Precipitation: KDOAM-25 may precipitate at higher concentrations, leading to uneven distribution. 3. Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Visually inspect wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent. 3. Avoid using the outermost wells of the microplate for data collection. Fill them with sterile media or PBS to maintain humidity. |
| Inconsistent Apoptosis Results | 1. Suboptimal Staining: Incorrect concentrations of Annexin V or Propidium Iodide (PI). 2. Cell Handling: Overly harsh trypsinization or centrifugation can damage cell membranes, leading to false positives. 3. Timing of Analysis: Apoptosis is a dynamic process; the timing of the assay is critical. | 1. Titrate Annexin V and PI concentrations to determine the optimal staining for your specific cell line. 2. Handle cells gently during harvesting and washing steps. 3. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after KDOAM-25 treatment. |
| Unexpected Western Blot Results | 1. Poor Antibody Quality: The primary antibody may not be specific or sensitive enough for KDM5B or histone marks. 2. Inefficient Protein Extraction: Incomplete lysis of cells can lead to low protein yield. 3. Suboptimal Transfer: Inefficient transfer of proteins from the gel to the membrane. | 1. Validate the primary antibody using positive and negative controls. 2. Use a suitable lysis buffer with protease and phosphatase inhibitors. 3. Optimize transfer conditions (time, voltage) and ensure proper membrane activation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: KDOAM-25 is a potent and highly selective inhibitor of the histone lysine demethylase 5 (KDM5) family, with particularly strong activity against KDM5B.[1][2] By inhibiting KDM5, KDOAM-25 prevents the demethylation of histone H3 at lysine 4 (H3K4me3), a key epigenetic mark associated with active gene transcription.[2] This leads to an increase in global H3K4 methylation at transcription start sites, which can impair the proliferation of cancer cells.[1][2]
Q2: In which cancer cell lines has KDOAM-25 shown cytotoxic effects?
A2: KDOAM-25 has demonstrated cytotoxic effects in multiple myeloma (MM1.S) cells and has been shown to overcome resistance to MEK inhibitors in uveal melanoma cell lines (92.1-R and OMM1-R).[1][3] It robustly inhibits the viability and colony formation of MEK-resistant uveal melanoma cells and promotes their apoptosis.[3]
Q3: What are the typical IC50 values for KDOAM-25?
A3: The inhibitory concentrations of KDOAM-25 vary depending on the target and the assay.
| Target/Assay | Cell Line | IC50 Value |
| KDM5A (in vitro) | - | 71 nM[1][2] |
| KDM5B (in vitro) | - | 19 nM[1][2] |
| KDM5C (in vitro) | - | 69 nM[1][2] |
| KDM5D (in vitro) | - | 69 nM[1][2] |
| Cell Viability | MM1.S | ~30 µM (after 5-7 days)[1] |
| KDM5B Inhibition (in cells) | HeLa (overexpressing KDM5B) | ~50 µM[4] |
Q4: How does KDOAM-25 affect the cell cycle?
A4: Treatment with KDOAM-25 has been shown to induce a G1 cell-cycle arrest in MM1.S multiple myeloma cells.[4][5] This is characterized by an increased proportion of cells in the G1 phase and a corresponding decrease in the proportion of cells in the G2 phase, without a significant increase in the sub-G1 population indicative of apoptosis at earlier time points.[4][5]
Q5: What is the proposed signaling pathway for KDOAM-25-induced cytotoxicity?
A5: KDOAM-25 exerts its cytotoxic effects through the epigenetic regulation of gene expression. By inhibiting KDM5B, it increases the levels of H3K4me3 and H3K27ac, which are histone marks associated with active transcription.[3] This alteration in the epigenetic landscape likely leads to changes in the expression of genes that control cell proliferation and survival, ultimately inducing apoptosis in susceptible cancer cells.[3]
Experimental Protocols
Cell Viability Assay (CCK8 Assay)
This protocol is adapted from studies on uveal melanoma cells.[3]
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Cell Seeding: Plate 2 x 10⁴ cells per well in a 96-well plate.
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Treatment: After cell adherence, treat the cells with various concentrations of this compound. Include a DMSO-treated vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on flow cytometric analysis of apoptosis.[3]
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Cell Treatment: Treat cells with the desired concentration of KDOAM-25 for the indicated time (e.g., 24 hours).
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for KDM5B and Histone Marks
This protocol is for detecting changes in protein expression and histone methylation.[3]
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against KDM5B, H3K4me3, H3K27ac, or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities relative to the loading control.
Visualizations
Caption: Experimental workflow for assessing KDOAM-25 cytotoxicity.
Caption: Proposed signaling pathway of KDOAM-25-induced cytotoxicity.
Caption: Troubleshooting decision tree for KDOAM-25 cytotoxicity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
inconsistent H3K4me3 levels with KDOAM-25 treatment
Welcome to the technical support center for KDOAM-25. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing KDOAM-25 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues, with a focus on understanding and resolving inconsistent H3K4me3 levels upon KDOAM-25 treatment.
Frequently Asked Questions (FAQs)
Q1: What is KDOAM-25 and what is its mechanism of action?
A1: KDOAM-25 is a potent and highly selective small molecule inhibitor of the KDM5 family of histone lysine demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] These enzymes are responsible for removing methyl groups from lysine 4 on histone H3 (H3K4), particularly the trimethylated state (H3K4me3). By inhibiting KDM5 enzymes, KDOAM-25 is expected to cause an increase in global H3K4me3 levels at the transcription start sites of genes.[1]
Q2: What is the expected effect of KDOAM-25 on H3K4me3 levels?
A2: The primary and expected effect of KDOAM-25 treatment is an increase in the levels of histone H3 trimethylated at lysine 4 (H3K4me3). This is due to the inhibition of KDM5 demethylases, which would otherwise remove these methyl marks.
Q3: I am observing inconsistent or no change in H3K4me3 levels after KDOAM-25 treatment. What are the possible reasons?
A3: Inconsistent H3K4me3 levels following KDOAM-25 treatment can arise from several factors, including:
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Biphasic dose-response: Some cell lines, like MCF-7, have shown a modest increase in H3K4me3 at lower concentrations (e.g., 0.03-1 µM), with this effect being lost at higher concentrations.[3]
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Cell-type specific responses: The expression levels of KDM5 family members and the cellular context can influence the response to KDOAM-25.
-
Compound stability and handling: KDOAM-25 in its free form may be prone to instability.[2] Proper storage and handling are crucial.
-
Experimental variability: Issues with experimental procedures such as Western blotting or Chromatin Immunoprecipitation (ChIP) can lead to inconsistent results.
-
Off-target effects at high concentrations: While highly selective, very high concentrations of any inhibitor may lead to unexpected off-target effects.
Troubleshooting Guide: Inconsistent H3K4me3 Levels
This guide provides a step-by-step approach to troubleshoot inconsistent H3K4me3 results after KDOAM-25 treatment.
Problem: No increase in H3K4me3 levels observed.
Possible Cause 1: Suboptimal Compound Concentration
-
Solution: Perform a dose-response experiment using a wide range of KDOAM-25 concentrations (e.g., 0.01 µM to 50 µM). Be aware of the potential for a biphasic response, where the effect is seen at lower but not higher concentrations.[3]
Possible Cause 2: Compound Instability
-
Solution: Ensure KDOAM-25 is stored correctly, protected from light, and dissolved in a suitable solvent like DMSO. For critical experiments, consider using the more stable citrate salt form of KDOAM-25.[2] Prepare fresh dilutions from a stock solution for each experiment.
Possible Cause 3: Insufficient Treatment Duration
-
Solution: Optimize the incubation time with KDOAM-25. A typical starting point is 24 hours, but time-course experiments (e.g., 12, 24, 48 hours) may be necessary to determine the optimal duration for your cell line.
Possible Cause 4: Technical Issues with Western Blotting
-
Solution: Refer to the detailed "Protocol for Western Blotting of H3K4me3" below. Key areas to troubleshoot include antibody quality, transfer efficiency, and blocking conditions.
Problem: Decreased or variable H3K4me3 levels at high KDOAM-25 concentrations.
Possible Cause 1: Biphasic Dose-Response
-
Explanation: As observed in MCF-7 cells, the increase in H3K4me3 can be lost at higher concentrations of KDOAM-25.[3] The precise mechanism for this is not fully elucidated but could involve feedback loops or off-target effects at higher concentrations.
-
Solution: If your goal is to increase H3K4me3, use KDOAM-25 within its optimal, lower concentration range as determined by your dose-response experiments.
Possible Cause 2: Off-Target Effects
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Explanation: While KDOAM-25 is highly selective for the KDM5 family, at very high concentrations it may interact with other cellular targets, leading to unexpected downstream effects on histone methylation.
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Solution: Correlate H3K4me3 levels with a functional readout of KDM5 inhibition, such as changes in the expression of known KDM5 target genes, to confirm on-target activity.
Possible Cause 3: Cell-Type Specific Mechanisms
-
Explanation: Different cell lines may have varying sensitivities and responses to KDM5 inhibition due to differences in the expression and activity of KDM5 isoforms and other chromatin modifiers.
-
Solution: Characterize the expression of KDM5A, KDM5B, KDM5C, and KDM5D in your cell line of interest. This may help in interpreting the observed effects.
Data Summary
| Parameter | Value | Reference |
| Target | KDM5A, KDM5B, KDM5C, KDM5D | [1] |
| IC50 (KDM5A) | 71 nM | [1][2] |
| IC50 (KDM5B) | 19 nM | [1][2] |
| IC50 (KDM5C) | 69 nM | [1][2] |
| IC50 (KDM5D) | 69 nM | [1][2] |
| Observed Cellular EC50 (MM1S cells) | ~30 µM | [2] |
| Optimal Concentration for H3K4me3 increase (MCF-7 cells) | 0.03 - 1 µM | [3] |
Visualizations
Caption: Mechanism of action of KDOAM-25.
Caption: Experimental workflow for analyzing H3K4me3 levels.
Caption: Troubleshooting decision tree for inconsistent results.
Experimental Protocols
Protocol for Western Blotting of H3K4me3
-
Cell Lysis and Histone Extraction:
-
Treat cells with the desired concentration of KDOAM-25 for the optimized duration.
-
Harvest cells and wash with ice-cold PBS.
-
Perform histone extraction using an acid extraction method or a commercial kit.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 15-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel.
-
Run the gel until sufficient separation is achieved.
-
Transfer proteins to a PVDF membrane. A wet transfer at 100V for 1 hour at 4°C is recommended.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody against H3K4me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Quantify band intensities and normalize to a loading control such as total Histone H3.
-
Protocol for Chromatin Immunoprecipitation (ChIP) of H3K4me3
-
Cell Fixation and Lysis:
-
Treat cells with KDOAM-25 as required.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
-
Chromatin Shearing:
-
Resuspend nuclei in a shearing buffer.
-
Shear chromatin to an average size of 200-800 bp using sonication. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an H3K4me3-specific antibody or a negative control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by incubating at 65°C with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Analysis:
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters. Results are typically expressed as a percentage of input.
-
References
KDOAM-25 trihydrochloride not inhibiting cell growth
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using KDOAM-25 trihydrochloride who are not observing the expected inhibition of cell growth.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected cell growth inhibition with this compound. What are the potential reasons?
A1: Several factors could contribute to a lack of efficacy with this compound in cell-based assays. These can be broadly categorized as issues related to the compound itself, the cell culture system, or the experimental protocol. A systematic troubleshooting approach is crucial to identify the root cause.
Q2: How can we be sure that the this compound we are using is active?
A2: The stability of the compound is a critical factor. The free form of KDOAM-25 is known to be prone to instability.[1] It is highly recommended to use a stable salt form, such as the trihydrochloride or citrate salt, to ensure consistent biological activity.[1] Additionally, proper storage according to the manufacturer's instructions is essential to maintain its potency. To functionally validate your compound, you can perform a dose-response experiment in a sensitive cell line, such as MM1S multiple myeloma cells, where its activity has been previously established.[1][2]
Q3: Could our cell line be resistant to this compound?
A3: Yes, intrinsic or acquired resistance is a possibility. The expression level of the target protein, KDM5B, can vary between cell lines.[3] It is advisable to verify the expression of KDM5B in your cell line of interest via Western blot. Furthermore, some cell lines may have redundant pathways that compensate for KDM5 inhibition. KDOAM-25 has been shown to be effective in overcoming resistance to MEK inhibitors in uveal melanoma by targeting KDM5B.[3][4][5]
Q4: What is the expected timeframe to observe an effect on cell viability with this compound?
A4: The inhibitory effect of KDOAM-25 on cell viability may not be immediate. Studies have shown that a noticeable reduction in the viability of MM1S cells occurs after a delay of 5-7 days of treatment.[1][2] Shorter incubation times may not be sufficient to observe a significant effect.
Troubleshooting Guide
If you are not observing the expected cell growth inhibition with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Handling
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Compound Form: Confirm that you are using a stable salt form of KDOAM-25 (trihydrochloride or citrate).[1]
-
Solubility: Ensure the compound is fully dissolved. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in your cell culture medium immediately before use.
-
Storage: Check that the compound has been stored correctly as per the manufacturer's datasheet to prevent degradation.
Step 2: Evaluate Cell Culture Conditions
-
Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma).
-
Cell Seeding Density: Optimize the cell seeding density to ensure that at the end of the experiment, the untreated control cells are not overgrown.
-
Serum Concentration: High serum concentrations in the culture medium can sometimes interfere with the activity of small molecules. Consider performing experiments with a lower serum concentration, if compatible with your cell line.
Step 3: Review and Optimize Experimental Protocol
-
Concentration Range: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your cell line.
-
Incubation Time: As the effects of KDOAM-25 on cell viability can be delayed, extend the incubation period to at least 5-7 days, with medium changes including fresh compound as necessary.[1][2]
-
Assay Type: The choice of cell viability assay can influence the results. Consider using a sensitive and robust assay such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a resazurin-based fluorescence assay.[6]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of KDOAM-25 from the literature.
Table 1: In Vitro Inhibitory Activity of KDOAM-25
| Target | IC₅₀ (nM) | Reference |
| KDM5A | 71 | [1][7][8] |
| KDM5B | 19 | [1][7][8] |
| KDM5C | 69 | [1][7][8] |
| KDM5D | 69 | [1][7][8] |
Table 2: Cellular Activity of KDOAM-25
| Cell Line | Assay | IC₅₀ (µM) | Incubation Time | Reference |
| MM1S | Cell Viability | ~30 | 5-7 days | [1][2] |
| 92.1-R (MEK-inhibitor resistant) | Cell Viability | Not specified, but significant suppression observed | Not specified | [5] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours to 7 days) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Histone H3K4 Trimethylation (H3K4me3)
This protocol is based on standard Western blotting procedures for histone modifications.[10][11]
-
Cell Lysis and Histone Extraction: Treat cells with this compound. Harvest cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Workflows
KDM5B Signaling Pathway
KDM5B, a histone demethylase, removes methyl groups from H3K4me3, a mark associated with active gene transcription. Inhibition of KDM5B by KDOAM-25 leads to an increase in global H3K4me3 levels, which can reactivate the expression of tumor suppressor genes and inhibit pathways promoting cell proliferation, such as the PI3K/AKT pathway.[12][13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 5. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 12. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The KDM5B and KDM1A lysine demethylases cooperate in regulating androgen receptor expression and signalling in prostate cancer [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
improving KDOAM-25 trihydrochloride efficacy in vitro
Welcome to the technical support center for KDOAM-25 trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with this potent KDM5 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect on cell viability | Compound instability: The free form of KDOAM-25 can be unstable.[1] | Ensure you are using a stable salt form, such as this compound or citrate.[1] Prepare fresh dilutions from a frozen stock for each experiment. |
| Insufficient incubation time: The effects of KDOAM-25 on cell viability may have a delayed onset. | In some cell lines, such as MM1S, a noticeable reduction in viability is observed after 5-7 days of treatment.[1] Consider extending your incubation period. | |
| Suboptimal concentration: The effective concentration can vary significantly between cell lines. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Published effective concentrations range from the nanomolar to the low micromolar range.[2][3] | |
| Cell line resistance: The target, KDM5B, may not be a critical dependency in your cell line of choice. | Verify the expression of KDM5B in your cell line. Consider using cell lines where KDM5B is overexpressed or has been shown to be a dependency, such as certain multiple myeloma or uveal melanoma cell lines.[3] | |
| Precipitation of the compound in cell culture media | Poor solubility: this compound may have limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into your final culture medium, ensure thorough mixing and avoid high final concentrations of the organic solvent. For the citrate salt, solubility in DMSO is reported to be high (200 mg/mL with sonication).[4] |
| Inconsistent results between experiments | Stock solution degradation: Improper storage can lead to a loss of compound activity. | Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[5] Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Variability in experimental setup: Minor differences in cell seeding density, passage number, or incubation time can lead to variations. | Standardize your experimental protocols, including cell handling and passage number. Always include appropriate positive and negative controls in each experiment. | |
| Unexpected off-target effects | High compound concentration: At very high concentrations, the selectivity of the inhibitor may decrease. | Use the lowest effective concentration determined from your dose-response studies. KDOAM-25 has been shown to be highly selective for the KDM5 subfamily with no off-target activity observed on a panel of 55 other receptors and enzymes.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KDOAM-25?
A1: KDOAM-25 is a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases.[1] By inhibiting KDM5 enzymes, particularly KDM5B, it leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription.[1][2] This epigenetic modification can alter gene expression, leading to downstream effects such as cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells.[1][3]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution in a solvent such as DMSO. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C for up to 6 months. For shorter-term storage, -20°C for up to one month is acceptable.[5] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: What is the recommended working concentration of KDOAM-25?
A3: The optimal working concentration of KDOAM-25 is cell-line dependent. It is crucial to perform a dose-response curve to determine the IC50 value for your specific cell line. Published studies have shown efficacy in the nanomolar to low micromolar range. For example, in some uveal melanoma cell lines, a concentration of 5 µM was shown to significantly suppress viability.[2] In MCF7 cells, a modest increase in H3K4me3 was observed at concentrations between 0.03-1 µM.[2]
Q4: In which cancer types has KDOAM-25 shown efficacy in vitro?
A4: KDOAM-25 has demonstrated in vitro efficacy in several cancer cell lines, including uveal melanoma, multiple myeloma, and breast cancer.[2][3] It has been shown to be particularly effective in overcoming resistance to MEK inhibitors in uveal melanoma.[2]
Q5: What are the expected cellular effects of KDOAM-25 treatment?
A5: Treatment with KDOAM-25 can lead to a variety of cellular effects, including:
-
Increased H3K4me3 levels: As a direct consequence of KDM5 inhibition.[1]
-
Induction of cell cycle arrest, often in the G1 phase. [3][6]
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Promotion of apoptosis. [2]
-
Inhibition of colony formation. [2]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of KDOAM-25 across different KDM5 family members and cancer cell lines.
Table 1: KDOAM-25 IC50 Values for KDM5 Family Members
| Target | IC50 (nM) |
| KDM5A | 71[1] |
| KDM5B | 19[1] |
| KDM5C | 69[1] |
| KDM5D | 69[1] |
Table 2: KDOAM-25 Efficacy in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| MM1S | Multiple Myeloma | Viability | IC50 | ~30 µM (after 5-7 days) | [1][3] |
| 92.1-R | Uveal Melanoma (MEK-inhibitor resistant) | Viability | - | Significant suppression at 5 µM | [2] |
| OMM1-R | Uveal Melanoma (MEK-inhibitor resistant) | Apoptosis | - | Significant promotion at 5 µM | [2] |
| MCF7 | Breast Cancer | Western Blot | H3K4me3 levels | Modest increase at 0.03-1 µM | [2] |
Experimental Protocols
Below are detailed methodologies for key in vitro experiments with KDOAM-25.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. For MM1S cells, a seeding density of 3 x 10^5 cells/mL has been reported.[7] Allow cells to adhere and stabilize by incubating for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Add 10 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours, or longer for delayed-onset effects).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for H3K4me3 Detection
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with KDOAM-25 at the desired concentrations and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them. For histone analysis, an acid extraction method is recommended.[8]
-
Histone Extraction (Acid Extraction Method): a. Resuspend the cell pellet in a hypotonic lysis buffer. b. Isolate the nuclei by centrifugation. c. Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4 and incubate with rotation for at least 1 hour at 4°C. d. Centrifuge to pellet the debris and collect the supernatant containing the acid-soluble histones. e. Neutralize the acid and determine the protein concentration using a Bradford or BCA assay.
-
SDS-PAGE: Load 10-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel to ensure good resolution of low molecular weight histones.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me3 (e.g., dilution 1:1000) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3 as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., dilution 1:5000) for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Seed cells in a 6-well plate and treat with KDOAM-25 at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cells once with PBS. c. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
KDOAM-25 Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. MM.1S - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. docs.abcam.com [docs.abcam.com]
Validation & Comparative
KDOAM-25 trihydrochloride versus other KDM5 inhibitors
A Comparative Analysis of KDOAM-25 Trihydrochloride and Other KDM5 Inhibitors for Researchers
The histone lysine demethylase 5 (KDM5) family of enzymes plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), particularly H3K4me3, a mark associated with active gene transcription.[1][2] Dysregulation of KDM5 activity is implicated in various diseases, most notably cancer, where it can contribute to uncontrolled cell proliferation, drug resistance, and metastasis.[3][4][5] This has spurred the development of small molecule inhibitors targeting the KDM5 family as potential therapeutic agents.
This guide provides an objective comparison of this compound, a potent pan-KDM5 inhibitor, with other notable inhibitors in its class. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
This compound: A Profile
KDOAM-25 is a potent and highly selective, cell-permeable inhibitor of the KDM5 family of histone lysine demethylases.[6][7] It has demonstrated robust biochemical inhibition of all four KDM5 members (KDM5A, KDM5B, KDM5C, and KDM5D) with IC50 values in the nanomolar range.[6][8][9] In cellular contexts, KDOAM-25 effectively increases global H3K4me3 levels, particularly at transcription start sites, leading to impaired proliferation and cell cycle arrest in cancer cell lines, such as multiple myeloma.[2][6][7] Its high selectivity against other histone demethylase sub-families and a broader panel of enzymes and receptors underscores its value as a chemical probe for studying KDM5 biology.[2][7]
Quantitative Comparison of KDM5 Inhibitors
The efficacy and selectivity of KDM5 inhibitors are crucial determinants of their potential as research tools and therapeutic candidates. The following tables summarize the quantitative performance of KDOAM-25 against other well-characterized KDM5 inhibitors.
Table 1: Biochemical Potency (IC₅₀) of KDM5 Inhibitors
| Inhibitor | KDM5A (nM) | KDM5B (nM) | KDM5C (nM) | KDM5D (nM) | Selectivity Profile |
| KDOAM-25 | 71 | 19 | 69 | 69 | Pan-KDM5; highly selective over other 2-OG oxygenases[6][7][8] |
| CPI-455 | 10 | - | - | - | Pan-KDM5[10] |
| KDM5-C49 (KDOAM-20) | 40 | 160 | 100 | - | Pan-KDM5[10] |
| KDM5A-IN-1 | 45 | 56 | 55 | - | Pan-KDM5; orally bioavailable[10][11] |
| Compound 1 | 23.8 | - | - | - | Selective for KDM5A over KDM4A (>100 µM) and other KDM5s[12][13] |
Table 2: Cellular Activity of KDM5 Inhibitors
| Inhibitor | Cell Line(s) | Cellular EC₅₀ / Active Conc. | Key Cellular Effects |
| KDOAM-25 | MM1S (Multiple Myeloma) | ~30-50 µM | Impairs proliferation; G1 cell cycle arrest; increases global H3K4me3[2][6][7] |
| MCF-7 (Breast Cancer) | 0.03 - 1 µM | Increases H3K4me3 levels; increases radiosensitivity[14][15] | |
| MEK-resistant Uveal Melanoma | - | Inhibits viability and colony formation; promotes cell death[16] | |
| CPI-455 | Various cancer cell lines | - | Decreases number of drug-tolerant persister cells[10] |
| Compound 1 | MDA-MB-231 (Breast Cancer) | - | Induces cell cycle arrest and senescence; promotes p16/p27 accumulation[12][13] |
Key Signaling Pathways and Experimental Workflows
Understanding the biological context and the methods used to evaluate these inhibitors is essential for interpreting the data.
KDM5 Signaling Pathway
KDM5 enzymes are transcriptional co-repressors that remove the H3K4me3 active mark from gene promoters. This action leads to the silencing of target genes, which can include tumor suppressors. By inhibiting KDM5, compounds like KDOAM-25 restore the H3K4me3 mark, reactivating gene expression and inhibiting cancer cell growth. Key pathways influenced by KDM5 include Wnt/β-catenin and p53 signaling.[17][18][19]
Caption: KDM5-mediated demethylation of H3K4me3 and its inhibition.
Experimental Workflow for KDM5 Inhibitor Validation
The validation of a novel KDM5 inhibitor typically follows a multi-step process, beginning with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to confirm target engagement and assess phenotypic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Anticancer drug discovery: structures of KDM5 histone demethylase inhibitors [news.emory.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | KDM5 抑制剂 | MCE [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone demethylase KDM5A is transactivated by the transcription factor C/EBPβ and promotes preadipocyte differentiation by inhibiting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Histone demethylase KDM5A is transactivated by the transcription factor C/EBPβ and promotes preadipocyte differentiation by inhibiting Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to KDOAM-25 and JIB-04 in Cancer Cell Research
In the landscape of epigenetic modulators, the histone demethylase inhibitors KDOAM-25 and JIB-04 have emerged as significant tools for cancer research. This guide provides a comprehensive comparison of their performance in cancer cells, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.
At a Glance: Key Differences
| Feature | KDOAM-25 | JIB-04 |
| Target Selectivity | Highly selective inhibitor of the KDM5 family (KDM5A, KDM5B, KDM5C, KDM5D) | Pan-selective inhibitor of Jumonji domain-containing (JmjC) histone demethylases |
| Primary Mechanism | Increases global H3K4 trimethylation (H3K4me3) at transcription start sites | Broadly inhibits multiple histone demethylases, leading to diverse downstream effects |
| Reported Effects in Cancer Cells | Induces G1 cell cycle arrest, impairs proliferation, overcomes MEK inhibitor resistance | Induces apoptosis and autophagy, inhibits cell proliferation and migration, overcomes radioresistance |
Performance Data: A Quantitative Comparison
The following tables summarize the inhibitory concentrations and cellular effects of KDOAM-25 and JIB-04 as reported in various studies. It is crucial to note that these values were determined in different cell lines and under varied experimental conditions, and thus direct comparison should be made with caution.
Table 1: In Vitro Inhibitory Concentration (IC50) Against Histone Demethylases
| Compound | Target Demethylase | IC50 (nM) | Reference |
| KDOAM-25 | KDM5A | 71 | [1] |
| KDM5B | 19 | [1] | |
| KDM5C | 69 | [1] | |
| KDM5D | 69 | [1] | |
| JIB-04 | JARID1A (KDM5A) | 230 | [2] |
| JMJD2E (KDM4E) | 340 | [2] | |
| JMJD3 (KDM6B) | 855 | [2] | |
| JMJD2A (KDM4A) | 445 | [2] | |
| JMJD2B (KDM4B) | 435 | [2] | |
| JMJD2C (KDM4C) | 1100 | [2] | |
| JMJD2D (KDM4D) | 290 | [2] |
Table 2: Effects on Cancer Cell Viability (IC50)
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| KDOAM-25 | MM1S | Multiple Myeloma | ~30 µM (after 5-7 days) | [3] |
| JIB-04 | TC32 | Ewing Sarcoma | 0.13 µM | [4] |
| A4573 | Ewing Sarcoma | 1.84 µM | [4] | |
| Lung and Prostate Cancer Lines | - | As low as 10 nM | [5] |
Mechanism of Action and Affected Signaling Pathways
Both KDOAM-25 and JIB-04 exert their anti-cancer effects by modulating critical cellular pathways.
KDOAM-25 primarily acts by inhibiting the KDM5 family of histone demethylases, leading to an increase in H3K4me3 levels. This epigenetic modification is associated with active gene transcription. In cancer cells, this can lead to the re-expression of tumor suppressor genes and cell cycle arrest. Notably, KDOAM-25 has been shown to overcome resistance to MEK inhibitors in uveal melanoma by targeting KDM5B and affecting the PTEN/PI3K/Akt pathway.[6]
JIB-04 , as a pan-JmjC inhibitor, has a broader spectrum of action. It has been reported to impact multiple signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/AKT pathway, the Wnt/β-catenin signaling pathway, and the MAPK signaling pathway.[2] Its ability to induce both apoptosis and autophagy contributes to its potent anti-cancer activity across a range of tumor types. Furthermore, by inhibiting KDM5B, JIB-04 can sensitize cancer cells to radiation therapy.
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the intricate signaling networks affected by these inhibitors, the following diagrams are provided.
Caption: KDOAM-25 inhibits KDM5B, increasing H3K4me3 and leading to cell cycle arrest.
Caption: JIB-04 broadly inhibits JmjC demethylases, affecting multiple oncogenic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM5 Family Demethylase Inhibitor KDOAM-25 Reduces Entry of SARS-CoV-2 Pseudotyped Viral Particles into Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KDOAM-25 Trihydrochloride for Target Engagement Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KDOAM-25 trihydrochloride with alternative compounds for validating target engagement of the KDM5 family of histone demethylases. Experimental data is presented to objectively assess performance, and detailed protocols for key validation assays are provided.
Introduction to KDOAM-25 and the KDM5 Target
This compound is a potent and highly selective small molecule inhibitor of the Lysine-Specific Demethylase 5 (KDM5) family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] These enzymes are histone demethylases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4), a key epigenetic mark associated with active gene transcription.[3][4] Dysregulation of KDM5 activity is implicated in various diseases, including cancer, making it a compelling therapeutic target.[4] Validating that a compound like KDOAM-25 directly interacts with its intended KDM5 target within a cellular context is a critical step in drug discovery and development. This guide outlines and compares methodologies for confirming such target engagement.
Quantitative Comparison of KDM5 Inhibitors
The following table summarizes the in vitro potency (IC50) of KDOAM-25 and several alternative KDM5 inhibitors against the four KDM5 isoforms. This data allows for a direct comparison of their biochemical activity.
| Compound | KDM5A IC50 (nM) | KDM5B IC50 (nM) | KDM5C IC50 (nM) | KDM5D IC50 (nM) | Selectivity Notes |
| KDOAM-25 | 71[1][2] | 19[1][2] | 69[1][2] | 69[1][2] | Highly selective for the KDM5 family over other histone demethylases. |
| JIB-04 | 230 | 435 (JMJD2B) | 855 (JMJD3) | 290 (JMJD2D) | Pan-selective Jumonji inhibitor, also targets other KDM subfamilies. |
| PBIT | 6000 | ~3000 | 4900 | Not Reported | Selective for the KDM5 family. |
| KDM5-C70 | Not Reported | Not Reported | Not Reported | Not Reported | A pan-KDM5 inhibitor. |
| CPI-455 | 10 | Not Reported | Not Reported | Not Reported | A specific, pan-KDM5 inhibitor.[5][6] |
Experimental Protocols for Target Engagement Validation
Validating that an inhibitor binds to its intended target in a cellular environment is crucial. The following are detailed protocols for key assays used to confirm the target engagement of KDM5 inhibitors like KDOAM-25.
Western Blot for Histone H3 Lysine 4 Trimethylation (H3K4me3)
This assay indirectly assesses target engagement by measuring the downstream effect of KDM5 inhibition – an increase in the global levels of H3K4me3.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MM1S multiple myeloma cells) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of KDOAM-25 or alternative inhibitors (and a vehicle control) for 24-72 hours.
-
Histone Extraction: Harvest cells and isolate histones using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 10-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me3 (e.g., Novus Biologicals, NB21-1023) and a loading control antibody (e.g., total Histone H3).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
Cellular Thermal Shift Assay (CETSA)
CETSA directly measures the binding of a compound to its target protein in intact cells by assessing changes in the protein's thermal stability.
Protocol:
-
Cell Treatment: Treat cultured cells with KDOAM-25 or a vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for Western blotting.
-
Western Blot Analysis: Perform Western blotting as described above, using a primary antibody specific for KDM5B.
-
Data Analysis: Quantify the band intensities of soluble KDM5B at each temperature. A shift in the melting curve to a higher temperature in the presence of KDOAM-25 indicates target engagement.
NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures compound binding to a target protein in live cells using bioluminescence resonance energy transfer (BRET).
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293) with a vector expressing a NanoLuc® luciferase-KDM5B fusion protein.
-
Cell Plating: Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.
-
Compound and Tracer Addition: Add the KDM5B NanoBRET™ tracer and varying concentrations of the test compound (e.g., KDOAM-25) to the cells. Incubate for 2 hours at 37°C.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
BRET Measurement: Measure the donor (NanoLuc®, ~460 nm) and acceptor (tracer, ~618 nm) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing concentrations of the test compound indicates competitive binding to the target.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide locations of histone modifications. In the context of KDM5 inhibition, it can be used to map the increase in H3K4me3 at specific gene promoters and enhancers.
Protocol:
-
Cell Treatment and Crosslinking: Treat cells with the KDM5 inhibitor or vehicle. Crosslink proteins to DNA using formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and identify regions of H3K4me3 enrichment. Compare the H3K4me3 profiles between inhibitor-treated and control samples to identify regions with increased methylation.
Visualizing Pathways and Workflows
KDM5B Signaling Pathway
The following diagram illustrates the central role of KDM5B in epigenetic regulation and its impact on gene expression and cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
KDOAM-25 Trihydrochloride: A Comparative Guide to its Specificity Against Other Demethylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of KDOAM-25 trihydrochloride against a panel of other histone demethylases. The data presented herein demonstrates the high potency and selectivity of KDOAM-25 for the KDM5 subfamily of lysine demethylases.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the KDM5 (also known as JARID1) family of histone lysine demethylases.[1][2] These enzymes, specifically KDM5A, KDM5B, KDM5C, and KDM5D, are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases responsible for the demethylation of di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3). The KDM5 family plays a crucial role in the regulation of gene transcription, and its aberrant activity has been implicated in various cancers, making its members attractive therapeutic targets. KDOAM-25 has been shown to impair the proliferation of multiple myeloma cells by increasing global H3K4 methylation at transcriptional start sites.[1]
Comparative Specificity of KDOAM-25
Biochemical assays have demonstrated that this compound is a highly selective inhibitor of the KDM5 subfamily. The inhibitory potency, as measured by the half-maximal inhibitory concentration (IC50), is in the nanomolar range for all KDM5 family members. In contrast, KDOAM-25 shows minimal to no activity against a broad panel of other 2-OG-dependent oxygenases, including other subfamilies of histone demethylases.
Quantitative Inhibitory Activity
The following table summarizes the in vitro IC50 values of KDOAM-25 against various histone demethylases.
| Target Demethylase | Subfamily | KDOAM-25 IC50 (nM) |
| KDM5A (JARID1A) | KDM5 | 71 [1][2] |
| KDM5B (JARID1B) | KDM5 | 19 [1][2] |
| KDM5C (JARID1C) | KDM5 | 69 [1][2] |
| KDM5D (JARID1D) | KDM5 | 69 [1][2] |
| Other KDM Subfamilies (KDM2, KDM3, KDM4, KDM6, KDM7) | Various | > 4800 |
| Other 2-OG Oxygenases | Various | > 4800 |
Data sourced from Tumber et al., 2017, Cell Chemical Biology.
Visualizing KDOAM-25 Specificity
The following diagram illustrates the potent and selective inhibition of the KDM5 subfamily by KDOAM-25, in contrast to its minimal effect on other histone demethylase subfamilies.
Caption: KDOAM-25 demonstrates potent inhibition of the KDM5 subfamily while having minimal effect on other KDM subfamilies.
Experimental Protocols
The determination of IC50 values for KDOAM-25 against various demethylases was performed using a standardized in vitro biochemical assay, typically an AlphaScreen-based assay. The following is a representative protocol.
AlphaScreen Assay for KDM5 Inhibition
This protocol outlines the general steps for determining the in vitro potency of inhibitors against KDM5 enzymes.
1. Reagents and Materials:
-
Enzymes: Recombinant human KDM5A, KDM5B, KDM5C, KDM5D, and other demethylases.
-
Substrate: Biotinylated histone H3 (1-21) peptide with trimethylated lysine 4 (H3K4me3).
-
Cofactors: 2-oxoglutarate (α-ketoglutarate), Ascorbic acid, (NH4)2Fe(SO4)2·6H2O (FAS).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.
-
Detection Reagents:
-
Streptavidin-coated Donor Beads (PerkinElmer).
-
Anti-Histone H3K4me2 antibody.
-
Protein A-conjugated Acceptor Beads (PerkinElmer).
-
-
Inhibitor: this compound serially diluted in DMSO.
-
Plates: 384-well low-volume white microplates.
-
Plate Reader: Capable of AlphaScreen detection.
2. Assay Procedure:
-
Prepare Reagent Solutions:
-
Prepare the assay buffer and fresh solutions of cofactors.
-
Dilute the KDM5 enzyme to the desired working concentration in assay buffer. The final enzyme concentration will need to be optimized for each batch.
-
Prepare a solution of the biotinylated H3K4me3 substrate and cofactors in the assay buffer.
-
Prepare serial dilutions of KDOAM-25 in DMSO, followed by a further dilution in assay buffer.
-
-
Enzymatic Reaction:
-
To the wells of a 384-well plate, add the KDOAM-25 dilutions or DMSO (for control wells).
-
Add the KDM5 enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the demethylase reaction by adding the substrate/cofactor mix to all wells.
-
Incubate the reaction mixture at room temperature for a set time (e.g., 60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction by adding a solution containing the anti-H3K4me2 antibody.
-
Add a mixture of Streptavidin-coated Donor beads and Protein A-conjugated Acceptor beads.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for bead-antibody-substrate binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
The AlphaScreen signal is inversely proportional to the enzyme activity (as the product H3K4me2 is detected).
-
Calculate the percent inhibition for each KDOAM-25 concentration relative to the DMSO controls.
-
Determine the IC50 values by fitting the concentration-response data to a four-parameter logistical equation using appropriate software.
-
This comprehensive guide highlights the exceptional specificity of this compound for the KDM5 family of histone demethylases, making it a valuable tool for research in epigenetics and oncology. The provided data and protocols serve as a resource for scientists investigating the therapeutic potential of KDM5 inhibition.
References
KDOAM-25: A Comparative Guide to its Synergistic Effects with Other Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of KDOAM-25 with other anticancer agents. KDOAM-25 is a potent and selective inhibitor of the lysine-specific demethylase 5 (KDM5) family of histone demethylases, with a particularly high affinity for KDM5B. By inhibiting KDM5B, KDOAM-25 alters the epigenetic landscape of cancer cells, primarily by increasing the levels of tri-methylation on histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription. This mechanism of action can sensitize cancer cells to a variety of therapeutic agents, offering promising new avenues for combination therapies.
This document summarizes available quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to facilitate a deeper understanding of KDOAM-25's synergistic potential.
Synergistic Effects of KDOAM-25 with Other Cancer Drugs
KDOAM-25 has demonstrated synergistic or sensitizing effects when combined with several classes of anticancer drugs across different cancer types. The following tables summarize the key findings from preclinical studies.
| Cancer Type | Combination Drug | Cell Lines | Observed Effect | Quantitative Synergy Data | Reference |
| Triple-Negative Breast Cancer (TNBC) | Doxorubicin (Adriamycin) | MDA-MB-453 | Increased sensitivity to doxorubicin, enhanced apoptosis, and inhibition of cell growth. | Synergistic interaction observed, though specific Combination Index (CI) values are not provided. | [1] |
| HER2-Positive Breast Cancer | Trastuzumab, Lapatinib | BT-474 | A similar KDM5 inhibitor (KDM5-inh1) showed synergistic interactions with HER2-targeting agents. | Synergistic (CI < 1). Specific values for KDOAM-25 are not available. | [2][3] |
| Breast Cancer | Radiotherapy | MCF-7 | Increased sensitivity of breast cancer cells to ionizing radiation. | Not available | [4] |
Note: A previously reported synergistic effect of KDOAM-25 with the MEK inhibitor trametinib in uveal melanoma was based on a study that has since been retracted due to concerns about the integrity of the data. Therefore, these findings are not included in this guide.
Mechanism of Action and Signaling Pathways
KDOAM-25's primary mechanism of action is the inhibition of KDM5B, a histone demethylase that removes methyl groups from H3K4me3. The accumulation of H3K4me3 at gene promoters alters the expression of genes involved in key cancer-related pathways.
KDOAM-25 and Doxorubicin Synergy in TNBC
In triple-negative breast cancer, the combination of KDOAM-25 and doxorubicin leads to enhanced apoptosis and growth inhibition. While the precise signaling interplay is still under investigation, it is hypothesized that KDOAM-25-mediated epigenetic reprogramming sensitizes the cancer cells to the DNA-damaging effects of doxorubicin.
KDM5 Inhibition and HER2-Targeted Therapy Synergy
In HER2-positive breast cancer, inhibition of KDM5 has been shown to have synergistic effects with HER2-targeting agents like trastuzumab and lapatinib. The inhibition of KDM5 alters the expression of numerous genes downstream of the HER2 signaling pathway, suggesting a multi-faceted mechanism of synergy.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to assess the synergistic effects of KDOAM-25.
Cell Viability and Proliferation Assays
Objective: To determine the effect of single-agent and combination drug treatments on cell viability and proliferation.
Commonly Used Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.
-
WST-1 Assay: Similar to the MTT assay, this colorimetric assay uses a water-soluble tetrazolium salt (WST-1) that is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases.
-
Resazurin Assay: This fluorometric assay uses the blue, non-fluorescent dye resazurin, which is reduced to the pink, highly fluorescent resorufin by viable, metabolically active cells.
General Protocol (MTT Assay Example):
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of KDOAM-25, the combination drug, or both for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or SDS).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Synergy Analysis: Chou-Talalay Method
Objective: To quantitatively determine the nature of the interaction between two drugs (synergistic, additive, or antagonistic).
Methodology: The Chou-Talalay method is based on the median-effect principle and calculates a Combination Index (CI). The CI is a quantitative measure of the degree of drug interaction.[5][6][7][8][9]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Experimental Workflow:
-
Determine the dose-response curves and the IC50 (the concentration that inhibits 50% of the biological activity) for each drug individually.
-
Treat cells with combinations of the two drugs at a constant ratio (e.g., based on their IC50 ratio) over a range of concentrations.
-
Measure the effect (e.g., percentage of cell growth inhibition) for each combination.
-
Use software like CompuSyn to calculate the CI values at different effect levels (fractions affected, Fa).
Clonogenic Survival Assay
Objective: To assess the ability of single cells to survive and proliferate to form colonies after treatment with cytotoxic agents, such as radiotherapy.
General Protocol:
-
Seed a known number of cells into culture dishes.
-
Treat the cells with the experimental agent (e.g., KDOAM-25) and/or irradiate them.
-
Incubate the cells for a period sufficient for colony formation (typically 1-3 weeks).
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction by normalizing the number of colonies in the treated groups to that in the untreated control group.[10]
Conclusion
The available preclinical data suggests that KDOAM-25 holds significant promise as a synergistic partner for various cancer therapies. Its ability to modulate the epigenetic landscape of cancer cells can overcome drug resistance and enhance the efficacy of existing treatments. The synergistic interactions observed with doxorubicin in TNBC and the potential for synergy with HER2-targeted therapies in breast cancer highlight the broad applicability of KDM5B inhibition as a therapeutic strategy. Further research, particularly studies that provide robust quantitative analysis of synergy, is warranted to fully elucidate the clinical potential of KDOAM-25 in combination regimens. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for designing and interpreting future investigations into the synergistic effects of this promising epigenetic drug.
References
- 1. researchgate.net [researchgate.net]
- 2. HER2-positive breast-cancer cell lines are sensitive to KDM5 inhibition: definition of a gene-expression model for the selection of sensitive cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial drug screening of mammary cells with induced mesenchymal transformation to identify drug combinations for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Clonogenicity-based radioresistance determines the expression of immune suppressive immune checkpoint molecules after hypofractionated irradiation of MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
KDOAM-25 Trihydrochloride in Combination with Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies that enhance the efficacy of traditional treatments like radiotherapy. One such promising approach involves the use of radiosensitizers, compounds that make tumor cells more susceptible to the cytotoxic effects of ionizing radiation. This guide provides a comprehensive comparison of KDOAM-25 trihydrochloride, a novel KDM5 histone demethylase inhibitor, with other established and emerging radiosensitizers. The information is compiled from preclinical studies to aid researchers in evaluating its potential for further development.
Performance Comparison of Radiosensitizers
The efficacy of radiosensitizers is often evaluated by their ability to reduce the survival of cancer cells when combined with radiation, compared to radiation alone. The following tables summarize the preclinical data from clonogenic survival assays for KDOAM-25 and its alternatives in breast cancer cell lines.
Table 1: KDM5 Inhibitors in Combination with Radiotherapy in MCF-7 Breast Cancer Cells
| Treatment | Radiation Dose (Gy) | Surviving Fraction |
| KDOAM-25 (0.03 µM) | 0 | 1.0 |
| 2 | ~0.4 | |
| 5 | ~0.1 | |
| 10 | <0.01 | |
| RS-5033 (10 µM) | 0 | 1.0 |
| 2 | ~0.35 | |
| 5 | ~0.08 | |
| 10 | <0.01 | |
| Control (Radiation Alone) | 0 | 1.0 |
| 2 | ~0.6 | |
| 5 | ~0.2 | |
| 10 | ~0.02 |
Table 2: Alternative Radiosensitizers in Combination with Radiotherapy in Breast Cancer Cells
| Treatment | Cell Line | Radiation Dose (Gy) | Surviving Fraction |
| Olaparib (1 µM) | MDA-MB-231 | 0 | 1.0 |
| 2 | ~0.3 | ||
| 4 | ~0.1 | ||
| 6 | <0.05 | ||
| Control (Radiation Alone) | MDA-MB-231 | 0 | 1.0 |
| 2 | ~0.5 | ||
| 4 | ~0.2 | ||
| 6 | ~0.1 | ||
| Cetuximab (500 µg/mL) | ECA109 (Esophageal) | 0 | 1.0 |
| 2 | ~0.4 | ||
| 4 | ~0.15 | ||
| 6 | ~0.05 | ||
| Control (Radiation Alone) | ECA109 (Esophageal) | 0 | 1.0 |
| 2 | ~0.6 | ||
| 4 | ~0.3 | ||
| 6 | ~0.1 |
Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions and cell lines.
Mechanism of Action: KDOAM-25 as a Radiosensitizer
KDOAM-25 is a potent and selective inhibitor of the KDM5 family of histone demethylases, particularly KDM5B.[1] In the context of radiotherapy, its mechanism of action is centered on the disruption of DNA damage repair processes.
Ionizing radiation induces DNA double-strand breaks (DSBs), which are highly cytotoxic lesions.[2] KDM5B has been identified as a key regulator of genome stability, being recruited to sites of DNA damage.[2][3][4] It is required for the efficient repair of DSBs through both non-homologous end joining (NHEJ) and homologous recombination (HR) pathways.[3] Specifically, KDM5B facilitates the recruitment of critical DNA repair proteins such as Ku70 (for NHEJ) and BRCA1 (for HR) to the damaged sites.[3][4]
By inhibiting KDM5B, KDOAM-25 is hypothesized to prevent the efficient recruitment of these repair factors, leading to an accumulation of unrepaired DNA damage and subsequently, enhanced cell death following irradiation.
Caption: KDOAM-25 inhibits KDM5B, impairing DNA repair and increasing radiosensitivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the key experimental protocols used to evaluate the radiosensitizing effects of KDOAM-25.
Clonogenic Survival Assay
This assay is the gold standard for determining the reproductive viability of cells after exposure to cytotoxic agents.
-
Cell Seeding: MCF-7 cells are seeded into 6-well plates at a density that allows for the formation of distinct colonies (typically 200-8000 cells per well, depending on the radiation dose).
-
Drug Treatment: Cells are pre-treated with KDOAM-25 (e.g., 0.03 µM) or a vehicle control for a specified period (e.g., 24 hours) before irradiation.
-
Irradiation: Cells are exposed to varying doses of ionizing radiation (e.g., 0, 2, 5, and 10 Gy) using a calibrated irradiator.
-
Incubation: Following irradiation, the cells are incubated for 10-14 days to allow for colony formation. The medium may be changed periodically.
-
Staining and Counting: Colonies are fixed with a solution of methanol and acetic acid and then stained with crystal violet. Colonies containing 50 or more cells are counted.
-
Data Analysis: The surviving fraction for each treatment is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
Caption: Workflow for assessing cell survival after KDOAM-25 and radiation treatment.
Western Blot for DNA Damage Markers
This technique is used to detect and quantify proteins involved in the DNA damage response, such as phosphorylated H2AX (γH2AX).
-
Cell Lysis: Following treatment with KDOAM-25 and/or radiation, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., anti-γH2AX). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that facilitates detection.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein levels.
Immunofluorescence for γH2AX Foci
This imaging-based method allows for the visualization and quantification of DNA double-strand breaks within individual cells.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with KDOAM-25 and/or radiation.
-
Fixation and Permeabilization: At desired time points after treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.
-
Immunostaining: Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA dye such as DAPI.
-
Imaging: The coverslips are mounted on microscope slides, and images are acquired using a fluorescence microscope.
-
Quantification: The number of distinct fluorescent foci (representing sites of DNA DSBs) per nucleus is counted using image analysis software.
Conclusion
The preclinical data presented in this guide suggest that this compound is a promising radiosensitizer. Its mechanism of action, centered on the inhibition of the key DNA repair regulator KDM5B, provides a strong rationale for its combination with radiotherapy. The quantitative data from clonogenic survival assays indicate its potential to enhance radiation-induced cell killing, with an efficacy comparable to or exceeding that of other KDM5 inhibitors. Further investigation is warranted to fully elucidate its therapeutic potential and to establish its efficacy and safety in more complex in vivo models before translation to a clinical setting. This guide serves as a foundational resource for researchers interested in exploring the role of KDOAM-25 and other epigenetic modulators in cancer radiotherapy.
References
Comparative Guide: KDOAM-25 and G1 Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KDOAM-25, a novel KDM5 inhibitor, with other alternatives that induce G1 cell cycle arrest. The information presented is based on available experimental data to objectively assess its performance and mechanism of action.
Introduction
Targeting the cell cycle is a cornerstone of cancer therapy. Inducing cell cycle arrest, particularly at the G1/S checkpoint, prevents the proliferation of malignant cells. KDOAM-25 is a potent and selective inhibitor of the histone lysine demethylase 5 (KDM5) family, which has been shown to impair the proliferation of multiple myeloma (MM1S) cells by inducing a G1 cell cycle arrest.[1][2] This guide compares the effects of KDOAM-25 on the cell cycle with those of established G1-arresting agents, such as CDK4/6 inhibitors, providing researchers with a valuable resource for evaluating its potential as a therapeutic agent.
Mechanism of Action: A Tale of Two Pathways
While both KDOAM-25 and CDK4/6 inhibitors induce G1 cell cycle arrest, they do so through distinct molecular mechanisms.
KDOAM-25: Epigenetic Reprogramming
KDOAM-25 functions by inhibiting the KDM5 family of histone demethylases.[2] This inhibition leads to a global increase in the trimethylation of histone H3 at lysine 4 (H3K4me3), a key epigenetic mark associated with active gene transcription.[1][2] The precise downstream effectors that link the increase in H3K4me3 to G1 arrest are still under investigation, but it is hypothesized that this epigenetic reprogramming alters the expression of critical cell cycle regulators, such as cyclin-dependent kinase inhibitors (CKIs) like p21 and p27. An increase in the expression of these inhibitors would block the activity of cyclin-CDK complexes, thereby halting the cell cycle at the G1/S transition.
CDK4/6 Inhibitors: Direct Cell Cycle Machinery Inhibition
In contrast, CDK4/6 inhibitors, such as palbociclib and ribociclib, directly target the core cell cycle machinery. They act as competitive inhibitors of the ATP-binding pocket of CDK4 and CDK6. This prevents the formation of active Cyclin D-CDK4/6 complexes, which are essential for the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for entry into the S phase. This direct inhibition of the G1/S transition machinery leads to a robust G1 cell cycle arrest.
Data Presentation: KDOAM-25 vs. CDK4/6 Inhibitors in Inducing G1 Arrest
The following table summarizes the effects of KDOAM-25 and the CDK4/6 inhibitor palbociclib on the cell cycle distribution of cancer cells. It is important to note that this is not a direct head-to-head comparison, as the data is derived from separate studies conducted on different cell lines.
| Compound | Cell Line | Concentration | Treatment Duration | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| KDOAM-25 | MM1S | 50 µM | Not Specified | Increased (p=0.0286) | Not Specified | Decreased | [1] |
| Palbociclib | MCF-7 | 1 µmol/L | 24 hours | ~80% | ~5% | ~15% | [3] |
Note: The exact percentages for KDOAM-25's effect on cell cycle distribution are not publicly available, only the statistically significant increase in the G1 population and a decrease in the G2 population are reported.[1]
Mandatory Visualizations
Caption: Comparative signaling pathways of KDOAM-25 and CDK4/6 inhibitors leading to G1 cell cycle arrest.
Caption: Workflow for experimental validation of KDOAM-25 induced cell cycle arrest.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest approximately 1x10^6 cells per sample. For adherent cells, trypsinize and collect. For suspension cells, collect directly. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and transfer to a FACS tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 100 µL of cold PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells on ice for at least 30 minutes. For longer storage, cells can be kept at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 1 mL of PBS.
-
RNase Treatment: Centrifuge at 500 x g for 5 minutes, discard the supernatant, and resuspend the cells in 200 µL of RNase A solution. Incubate at 37°C for 30 minutes.
-
PI Staining: Add 200 µL of PI staining solution to each tube. Incubate at room temperature for 15 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Western Blotting for G1/S Checkpoint Proteins
This protocol describes the detection of key G1/S phase regulatory proteins (e.g., Cyclin D1, CDK4, p21) by Western blotting.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using appropriate software and normalize to a loading control like β-actin.
References
KDOAM-25 Trihydrochloride: A Comparative Guide to its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KDOAM-25 trihydrochloride's effect on gene expression with alternative epigenetic modulators. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a clear understanding of its mechanism and performance.
Abstract
This compound is a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases. By targeting these enzymes, KDOAM-25 leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. This modulation of the epigenetic landscape results in significant changes in gene expression, impacting cellular processes such as proliferation, cell cycle, and apoptosis, particularly in cancer cells. This guide compares the effects of KDOAM-25 with other KDM5 inhibitors, such as JIB-04 and CPI-455, and the JMJD6 inhibitor, iJMJD6, offering insights into their respective mechanisms and potential therapeutic applications.
Comparative Performance on Gene Expression
The primary mechanism of action for KDOAM-25 and other KDM5 inhibitors is the inhibition of H3K4me3 demethylation, leading to a global increase in this activating histone mark. This, in turn, influences the expression of a wide array of genes. In contrast, JMJD6 inhibitors like iJMJD6 act on a different histone mark, H4R3me2s, to repress oncogene expression.
Quantitative Data Summary
The following tables summarize the quantitative effects of KDOAM-25 and its alternatives on various cellular parameters related to gene expression.
Table 1: Comparative Inhibitory Activity
| Compound | Target | IC50 (Cell-Free) | Cellular Potency (IC50 for Proliferation) | Reference Cell Line |
| KDOAM-25 | KDM5A, KDM5B, KDM5C, KDM5D | 71 nM, 19 nM, 69 nM, 69 nM respectively | ~30 µM (MM1S) | Multiple Myeloma (MM1S) |
| JIB-04 | Pan-Jumonji Histone Demethylase Inhibitor | JARID1A (KDM5A): 230 nM | 0.13 µM - 1.84 µM | Ewing Sarcoma Cell Lines |
| CPI-455 | Pan-KDM5 Inhibitor | KDM5A: 10 nM | >20 µM (MCF-7, T-47D, EFM-19) | Luminal Breast Cancer |
| iJMJD6 | JMJD6 | 149.6 nM | HeLa: 1.49 µM, SMCC7721: 9.37 µM, MCF7: 9.53 µM | Cervical, Liver, Breast Cancer |
Table 2: Impact on Global Histone Methylation and Gene Expression
| Compound | Effect on Global H3K4me3 | Effect on Global H4R3me2s | Number of Differentially Expressed Genes (RNA-seq) | Key Gene Expression Changes |
| KDOAM-25 | Significant Increase | No reported effect | Data not available in direct comparison studies | Upregulation of tumor suppressor genes is anticipated |
| JIB-04 | Increased in some cell lines | No reported effect | 1657 upregulated, 1588 downregulated (Ewing Sarcoma) | Upregulation of cell cycle inhibitors (CDKN1A, etc.), Downregulation of oncogenes (FOXM1, etc.) |
| CPI-455 | Significant Increase | No reported effect | 94 upregulated, 23 downregulated (MCF-7, alone) | Further increases expression of DAC-upregulated genes in combination therapy |
| iJMJD6 | No reported effect | Localized increase on JMJD6-bound regions | Data not available in direct comparison studies | Downregulation of oncogenes (c-Myc, N-myc, CCND1)[1] |
Signaling Pathways and Experimental Workflows
KDM5B Signaling Pathway
KDOAM-25 primarily targets KDM5B, a crucial node in several signaling pathways implicated in cancer. The diagram below illustrates the central role of KDM5B and the mechanism of its inhibition by KDOAM-25.
Caption: KDM5B signaling pathway and the inhibitory action of KDOAM-25.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical experimental workflow for comparing the effects of KDOAM-25 and its alternatives on gene expression and cellular phenotypes.
Caption: Workflow for comparing epigenetic inhibitors' effects on cancer cells.
Experimental Protocols
Western Blot for Histone Modifications
This protocol is adapted for the detection of histone marks like H3K4me3.
-
Histone Extraction: Isolate histones from treated and control cells using an acid extraction protocol.
-
Protein Quantification: Determine protein concentration using a Bradford or BCA assay.
-
Gel Electrophoresis: Load 15-20 µg of histone extracts onto a 15% SDS-PAGE gel and run at 100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me3 (e.g., 1:1000 dilution) and a loading control (e.g., total Histone H3, 1:5000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the bands and normalize the H3K4me3 signal to the total H3 signal.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for assessing the genome-wide occupancy of H3K4me3.
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a PCR purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing (ChIP-seq).
-
Data Analysis: Align the sequencing reads to the reference genome, perform peak calling to identify regions of H3K4me3 enrichment, and annotate the peaks to nearby genes.
Cell Viability (MTT/CCK8) Assay
This protocol measures the effect of the inhibitors on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitors (KDOAM-25, JIB-04, CPI-455, iJMJD6) and a vehicle control for 24, 48, and 72 hours.
-
Reagent Addition:
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Then, add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the CCK-8 assay using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.
Conclusion
This compound is a specific and potent inhibitor of the KDM5 family of histone demethylases, leading to increased H3K4me3 levels and subsequent changes in gene expression that can inhibit cancer cell proliferation. When compared to other epigenetic modulators, KDOAM-25 demonstrates a distinct profile. While pan-KDM5 inhibitors like CPI-455 and pan-Jumonji inhibitors like JIB-04 also impact H3K4 methylation, their broader specificity may lead to different off-target effects and gene expression signatures. In contrast, JMJD6 inhibitors such as iJMJD6 offer an alternative epigenetic targeting strategy by modulating a different histone mark and affecting a distinct set of oncogenes. The choice of inhibitor will depend on the specific research question and the desired therapeutic outcome. The experimental protocols and workflows provided in this guide offer a robust framework for conducting comparative studies to further elucidate the nuanced effects of these compounds on gene expression.
References
Cross-Validation of KDOAM-25 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of KDOAM-25's anti-proliferative activity across different cancer cell lines based on available experimental data. The guide includes detailed experimental protocols and visual representations of key biological pathways and workflows.
KDOAM-25 is a potent and selective inhibitor of the KDM5 family of histone lysine demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2][3] These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5, KDOAM-25 leads to an increase in global H3K4 methylation, which can alter gene expression and impair cancer cell proliferation.[1][2]
Comparative Anti-proliferative Activity of KDOAM-25
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available data on the anti-proliferative IC50 values of KDOAM-25 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MM1S | Multiple Myeloma | ~30 | Activity observed after 5-7 days of treatment.[1][4] |
| 92.1-R | Uveal Melanoma | Data not available | Significantly suppressed cell viability.[5] |
| OMM1-R | Uveal Melanoma | Data not available | Robustly inhibited cell viability and colony formation.[5] |
| MCF-7 | Breast Cancer | Data not available | Increased sensitivity to irradiation. |
| TNBC Lines | Triple-Negative Breast Cancer | Data not available | Inhibited proliferation. |
| Caco-2 | Colorectal Adenocarcinoma | Not cytotoxic | Did not show significant cytotoxicity.[6] |
| HEK293T | Human Embryonic Kidney | Not cytotoxic | Did not show significant cytotoxicity.[6] |
Note: The available quantitative data for the anti-proliferative activity of KDOAM-25 across a wide range of cancer cell lines is limited in publicly accessible literature. Further independent testing is recommended to determine the specific IC50 values in cell lines of interest.
Mechanism of Action: KDM5 Inhibition
KDOAM-25 functions by targeting the catalytic activity of the KDM5 family of enzymes. These enzymes are responsible for the demethylation of trimethylated histone H3 at lysine 4 (H3K4me3), a key epigenetic mark found at the transcription start sites of active genes. Inhibition of KDM5 by KDOAM-25 leads to an accumulation of H3K4me3, which in turn alters gene expression programs and can induce cell cycle arrest and inhibit cancer cell growth.[1][2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the IC50 value of KDOAM-25 in adherent cancer cell lines.
Materials:
-
KDOAM-25
-
Cancer cell line of interest
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of KDOAM-25 in complete growth medium. Remove the existing medium from the wells and add 100 µL of the KDOAM-25 dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve KDOAM-25).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the KDOAM-25 concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for H3K4me3
This protocol can be used to confirm the mechanism of action of KDOAM-25 by assessing changes in global H3K4me3 levels.
Materials:
-
Cells treated with KDOAM-25 and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me3 and anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of KDOAM-25 activity in different cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM5 Family Demethylase Inhibitor KDOAM-25 Reduces Entry of SARS-CoV-2 Pseudotyped Viral Particles into Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
KDOAM-25 Trihydrochloride vs. siRNA Knockdown of KDM5: A Comparative Guide
For researchers investigating the role of the KDM5 family of histone demethylases, the choice between small molecule inhibitors and genetic knockdown approaches is a critical experimental design consideration. This guide provides a detailed comparison of KDOAM-25 trihydrochloride, a potent and selective KDM5 inhibitor, and siRNA-mediated knockdown of KDM5, offering insights into their respective mechanisms, efficacy, and experimental considerations.
Mechanism of Action
This compound is a small molecule inhibitor that competitively binds to the 2-oxoglutarate (2-OG) binding site of KDM5 enzymes.[1] This prevents the demethylation of histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription, leading to a global increase in H3K4me3 levels.[2][3]
siRNA knockdown of KDM5 utilizes the RNA interference (RNAi) pathway to degrade KDM5 mRNA, thereby preventing its translation into protein. This reduction in KDM5 protein levels leads to a decrease in overall KDM5 demethylase activity and a subsequent increase in H3K4me3 levels on target genes.[4]
Comparative Performance Data
The following tables summarize the quantitative data available for both methods. It is important to note that direct head-to-head comparisons in the same experimental system are limited in the published literature. The data presented here is compiled from various studies to provide a comparative overview.
Table 1: Efficacy in KDM5 Inhibition and H3K4me3 Modulation
| Parameter | This compound | siRNA Knockdown of KDM5 | Reference |
| Target(s) | KDM5A, KDM5B, KDM5C, KDM5D | Specific KDM5 family member (e.g., KDM5A, KDM5B) | [2] |
| IC50 Values | KDM5A: 71 nMKDM5B: 19 nMKDM5C: 69 nMKDM5D: 69 nM | Not Applicable | [2] |
| Effect on H3K4me3 Levels | Approximately 2-fold increase in global H3K4me3 in MM1S cells (at 50 µM) | Significant increase in global H3K4me3 | [3][4] |
| Cellular EC50 | ~50 µM in human cell assay systems | Not Applicable | [1] |
Table 2: Effects on Cellular Phenotypes
| Cellular Effect | This compound | siRNA Knockdown of KDM5 | Reference |
| Cell Proliferation | Impairs proliferation in MM1S myeloma cells (IC50 of ~30 µM after 5-7 days) | Robustly suppresses cell viability in OMM1-R cells | [2][5] |
| Cell Cycle | Induces G1 cell-cycle arrest in MM1S cells | - | [2] |
| Gene Expression | Upregulation of genes involved in fatty acid oxidation, OXPHOS, and myogenesis in iPSC-CMs | Represses genes involved in immune response, proliferation, and migration in MDA-MB 231 cells | [4][6] |
Specificity and Off-Target Effects
This compound has been shown to be highly selective for the KDM5 subfamily over other 2-OG oxygenases.[1][7] One study reported no off-target activity on a panel of 55 receptors and enzymes.[1][8] However, as with most small molecule inhibitors, the potential for off-target effects should always be considered and controlled for in experimental designs.
siRNA knockdown of KDM5 can be highly specific to the targeted KDM5 family member if designed properly. However, off-target effects are a known concern with RNAi technologies, where the siRNA can unintentionally silence other genes with partial sequence homology. Careful bioinformatic analysis and the use of multiple siRNAs targeting different regions of the same gene are recommended to mitigate this risk.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This compound Treatment in Cell Culture
-
Preparation of Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution. Store at -20°C or -80°C.
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Treatment: The following day, dilute the KDOAM-25 stock solution in a complete culture medium to the desired final concentration (e.g., 0.03-50 µM, based on cell type and experimental goals).[3][9]
-
Incubation: Replace the existing medium with the drug-containing medium and incubate for the desired duration (e.g., 24-72 hours).[5][9]
-
Analysis: Harvest cells for downstream analysis such as Western blotting, ChIP-seq, or cell viability assays.
siRNA Knockdown of KDM5
-
siRNA Design and Synthesis: Obtain validated siRNAs targeting the specific KDM5 family member of interest. A non-targeting siRNA should be used as a negative control.
-
Transfection:
-
Seed cells in a multi-well plate to achieve 30-50% confluency on the day of transfection.
-
Dilute the siRNA in a serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells and incubate for 48-72 hours.[10]
-
-
Validation of Knockdown: Harvest a portion of the cells to validate the knockdown efficiency by measuring KDM5 mRNA levels (qRT-PCR) and protein levels (Western blot).[11]
-
Phenotypic Analysis: Use the remaining cells for downstream experiments to assess the phenotypic consequences of KDM5 knockdown.
Western Blot for KDM5 and H3K4me3
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against KDM5 and H3K4me3 overnight at 4°C. A loading control antibody (e.g., β-actin or Histone H3) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
Chromatin Immunoprecipitation (ChIP-seq) for H3K4me3
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a spin column.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.[13][14]
Signaling Pathways and Experimental Workflows
KDM5 enzymes are involved in various cellular signaling pathways. The diagrams below illustrate a simplified signaling pathway and a general experimental workflow for comparing KDOAM-25 and KDM5 siRNA.
Caption: Simplified KDM5 signaling pathway.
Caption: General experimental workflow for comparison.
Conclusion
Both this compound and siRNA-mediated knockdown are effective tools for studying KDM5 function.
-
KDOAM-25 offers a rapid and reversible method for inhibiting the entire KDM5 family, making it suitable for studying the acute effects of KDM5 inhibition. Its broad activity against all KDM5 members can be an advantage for understanding the redundant functions of these enzymes.
-
siRNA knockdown provides a highly specific approach to deplete individual KDM5 family members, allowing for the dissection of their unique roles. However, the time required for protein depletion and the potential for off-target effects are important considerations.
The choice between these two methods will depend on the specific research question, the experimental system, and the desired level of specificity. For comprehensive studies, a combination of both approaches can provide robust and complementary data to elucidate the complex biology of the KDM5 family of histone demethylases.
References
- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KDM5 demethylases suppress R-loop-mediated “viral mimicry” and DNA damage in breast cancer cells [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. A truncated and catalytically inactive isoform of KDM5B histone demethylase accumulates in breast cancer cells and regulates H3K4 tri-methylation and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GEO Accession viewer [ncbi.nlm.nih.gov]
- 14. An optimized ChIP‐Seq framework for profiling histone modifications in Chromochloris zofingiensis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of KDOAM-25 Trihydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of KDOAM-25 trihydrochloride, a potent and selective histone lysine demethylase 5 (KDM5) inhibitor.
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this document outlines a comprehensive disposal procedure based on the general principles for handling amine hydrochloride compounds and standard laboratory safety protocols. This information is intended to supplement, not replace, institutional and local environmental health and safety (EHS) guidelines.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to conduct a thorough risk assessment. As with any chemical of unknown long-term toxicity, caution is advised.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified, chemical splash-proof |
| Hand Protection | Nitrile Gloves | Chemical-resistant, disposable |
| Body Protection | Laboratory Coat | Standard, full-length |
| Respiratory | Not generally required for small quantities of solid. Use a fume hood for handling solutions or creating aerosols. | N95 or higher-rated respirator if dust is generated. |
II. Step-by-Step Disposal Protocol
The following protocol provides a general workflow for the safe disposal of this compound.
Experimental Protocol: Disposal of this compound
Objective: To safely collect and dispose of this compound waste in accordance with general laboratory safety principles.
Materials:
-
This compound waste (solid or in solution)
-
Designated hazardous waste container (clearly labeled)
-
pH paper or meter (if neutralization is required by your institution)
-
Appropriate PPE (see table above)
-
Chemical fume hood
Procedure:
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Keep solid waste separate from liquid waste.
-
-
Solid Waste Disposal:
-
Carefully transfer any solid this compound, including empty vials or contaminated weighing paper, into a designated, clearly labeled hazardous waste container.
-
Avoid generating dust. If there is a risk of dust, perform this step in a chemical fume hood.
-
-
Liquid Waste Disposal:
-
Collect all aqueous and organic solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Indicate the composition of the solvent on the waste label.
-
Note on Neutralization: As an amine trihydrochloride, solutions of this compound will be acidic. Some institutional guidelines may require neutralization of acidic waste before collection. If this is the case, slowly add a dilute base (e.g., sodium bicarbonate or sodium hydroxide solution) while stirring in a fume hood. Monitor the pH until it is within the required range (typically pH 6-8). This step should only be performed if you are trained in this procedure and it is part of your approved institutional protocol.
-
-
Decontamination:
-
Wipe down any surfaces that may have come into contact with this compound with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of all contaminated cleaning materials (e.g., paper towels, wipes) as solid hazardous waste.
-
-
Labeling and Storage:
-
Ensure the hazardous waste container is accurately and fully labeled with the chemical name ("this compound waste"), concentration (if known), and any other required information.
-
Store the sealed waste container in a designated, secondary containment area, away from incompatible materials, until it is collected by your institution's EHS personnel.
-
III. Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal path for this compound.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is provided for guidance purposes only and is based on general chemical safety principles. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations before handling or disposing of any chemical waste. The absence of a specific SDS for this compound necessitates a conservative approach to its handling and disposal.
Safeguarding Research: A Comprehensive Guide to Handling KDOAM-25 Trihydrochloride
For researchers, scientists, and drug development professionals, ensuring safety in the laboratory is paramount, especially when working with potent, novel compounds like KDOAM-25 trihydrochloride. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on established best practices for handling potent, powdered chemical compounds in a laboratory setting. A thorough risk assessment should be conducted before any handling of this substance.[1][2][3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) is critical to minimize exposure risk. The level of PPE should be determined by a comprehensive risk assessment considering the quantity of the compound, its physical form, and the specific procedure being performed.[6][7][8][9][10]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 or N100 respirator. - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving with powder-free nitrile gloves. - Disposable sleeves. - Safety goggles (if not using a full-face respirator).[6] | High risk of aerosolization and inhalation of potent powders. Full respiratory and eye protection is crucial. Double-gloving provides an additional barrier against contamination.[6][11] |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant, powder-free nitrile gloves.[6] | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. Engineering controls are the primary means of protection. |
| In Vitro / In Vivo Dosing | - Lab coat. - Safety glasses. - Appropriate gloves for the solvent and compound. | Focus on preventing skin and eye contact. The specific procedure will dictate the necessary level of containment. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe working environment.[1]
-
Preparation is Key :
-
Consult Safety Information : In the absence of a specific SDS, review general guidelines for handling potent compounds.
-
Designate a Work Area : All handling of powdered this compound should occur within a certified chemical fume hood, a ventilated balance safety enclosure, or a glovebox.[12] Open handling of potent powders is strictly prohibited.[13]
-
Assemble Materials : Ensure all necessary equipment, including a spill kit, is readily accessible within the designated area.
-
-
Proper Gowning :
-
Don the appropriate PPE as outlined in the table above before entering the designated handling area.
-
-
Execution of Experimental Work :
-
Weighing : Carefully weigh the powdered compound within the containment unit. Use tools and techniques that minimize dust generation.
-
Dissolving : Add solvent to the powder slowly and carefully to avoid splashing.
-
-
Decontamination :
-
Thoroughly clean all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.
-
-
Doffing PPE :
-
Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye/face protection.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[14]
| Waste Type | Disposal Procedure | Key Considerations |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash.[15] - Collect in a clearly labeled, sealed container. - Dispose of through a certified hazardous waste vendor. | Ensure the waste container is compatible with the chemical. The label should clearly identify the contents as a potent research compound.[14] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound. | Minimize handling of contaminated items. Do not overfill waste containers. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste. | Assume all disposable items that have come into contact with the compound are contaminated. |
| Aqueous Waste | - Collect in a sealed, labeled container. - The container should be clearly marked as "Hazardous Aqueous Waste" and include the name of the compound and any solvents. - Dispose of through a certified hazardous waste vendor. | Never dispose of chemical waste down the sewer system unless explicitly permitted by local regulations for specific, neutralized, non-hazardous materials.[16] |
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps for safely handling this compound, the following workflow diagram is provided.
Caption: Procedural workflow for handling this compound.
Logical Relationship of Safety Measures
The interplay between hazard identification, risk assessment, and control measures forms the foundation of laboratory safety.
Caption: Relationship between hazard, risk, and control measures.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. sia-toolbox.net [sia-toolbox.net]
- 4. intersolia.com [intersolia.com]
- 5. Risk Assessment - Health and Safety Authority [hsa.ie]
- 6. pppmag.com [pppmag.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. m.youtube.com [m.youtube.com]
- 11. agnopharma.com [agnopharma.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. acs.org [acs.org]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
